1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-pyrrolidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(7)6-3-2-4-8-6;;/h5-6,8H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCXHNGBASJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Pyrrolidin-2-yl)ethan-1-amine and its Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] This five-membered saturated heterocycle offers a unique three-dimensional architecture that is invaluable for exploring pharmacophore space, enhancing stereochemistry, and improving pharmacokinetic profiles. Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold" in modern drug discovery.[1] This guide provides a detailed technical overview of a specific and promising derivative, 1-(Pyrrolidin-2-yl)ethan-1-amine, with a focus on its chemical identity, synthesis, and potential applications for researchers in drug development. While the dihydrochloride salt is a common formulation to enhance stability and solubility, this guide will primarily focus on the free base, 1-(Pyrrolidin-2-yl)ethan-1-amine, for which more definitive data is available.
Chemical Identity and Physicochemical Properties
CAS Number and Molecular Structure
-
1-(Pyrrolidin-2-yl)ethan-1-amine (Free Base): The Chemical Abstracts Service (CAS) has assigned the number 129231-14-7 to this compound.[2]
-
1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride: A specific CAS number for the dihydrochloride salt is not consistently reported in major chemical databases. This is not uncommon for salt forms of research chemicals. For practical purposes, it is identified as the dihydrochloride salt of the free base (CAS 129231-14-7).
-
Isomeric Consideration: It is crucial to distinguish 1-(Pyrrolidin-2-yl)ethan-1-amine from its isomer, 2-(Pyrrolidin-1-yl)ethan-1-amine (CAS 7154-73-6). The position of the ethylamine group relative to the nitrogen atom within the pyrrolidine ring defines the distinct chemical and biological properties of these molecules.[3]
Physicochemical Data
A summary of the key physicochemical properties for the free base is presented below. This data is essential for understanding its behavior in various experimental settings, from reaction conditions to formulation development.
| Property | Value (Predicted or Experimental) | Source |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [3] |
| Monoisotopic Mass | 114.1157 Da | [4] |
| XlogP (Predicted) | -0.2 | [4] |
| Physical Form | Solid (for related dihydrochloride salts) | [5] |
| pKa (Predicted) | 7.21 (neutral) (for isomeric 2-(Pyrrolidin-1-yl)ethan-1-amine) | [4] |
Synthesis and Characterization
Synthetic Strategies
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 1-(Pyrrolidin-2-yl)ethan-1-amine.
Experimental Protocol: A Representative Reductive Amination
The following is a generalized, representative protocol for the final reductive amination step, based on common laboratory practices. This is an illustrative procedure and would require optimization for this specific substrate.
-
Imine Formation:
-
Dissolve N-protected 2-acetylpyrrolidine (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (e.g., 1.5 eq), portion-wise to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected amine.
-
Purify the product by column chromatography on silica gel.
-
-
Deprotection and Salt Formation:
-
The protecting group (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz).
-
Following purification of the free base, it can be dissolved in a suitable solvent like diethyl ether or methanol, and a solution of HCl in the same solvent can be added to precipitate the dihydrochloride salt.
-
Spectroscopic Characterization
Accurate characterization is vital for confirming the identity and purity of the synthesized compound. While a complete set of experimental spectra for 1-(Pyrrolidin-2-yl)ethan-1-amine is not available in the reviewed literature, predicted data and data from its isomer, 2-(Pyrrolidin-1-yl)ethan-1-amine, provide valuable insights.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Predicted [M+H]⁺ for C₆H₁₄N₂: 115.12298[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected spectra would show characteristic signals for the pyrrolidine ring protons and carbons, as well as for the ethylamine side chain.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
-
Expected Absorptions:
-
N-H stretching (primary amine): ~3300-3500 cm⁻¹ (two bands)
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
N-H bending (primary amine): ~1590-1650 cm⁻¹
-
For the isomeric compound, 2-(Pyrrolidin-1-yl)ethan-1-amine (CAS 7154-73-6), experimental FT-IR data is available, showing characteristic peaks in these regions.[3]
Applications in Drug Discovery and Research
The pyrrolidine scaffold is a key component in a wide range of biologically active molecules. Derivatives of 1-(Pyrrolidin-2-yl)ethan-1-amine have shown potential in various therapeutic areas.
Receptor Antagonism
Derivatives of 1-(arylmethyl)pyrrolidin-2-yl ethanol amine have been investigated as antagonists of the calcium-sensing receptor (CaSR).[7] The pyrrolidine moiety serves as a key structural element for interaction with the receptor, and modifications to the side chain can modulate potency and selectivity.
Central Nervous System (CNS) Applications
Pyrovalerone and its analogues, which feature a 2-pyrrolidinyl-pentan-1-one structure, are potent inhibitors of dopamine and norepinephrine transporters.[8] This highlights the potential of the 2-substituted pyrrolidine scaffold in the development of CNS-active agents, for example, in the treatment of conditions requiring modulation of monoamine reuptake.
The general workflow for evaluating such compounds in a drug discovery context is as follows:
Caption: Drug discovery workflow for novel pyrrolidine derivatives.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for related amine and pyrrolidine compounds, appropriate precautions should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Hazards: Amines can be corrosive and cause skin and eye irritation or burns. Handle with care.
Conclusion
1-(Pyrrolidin-2-yl)ethan-1-amine is a valuable chiral building block with significant potential in medicinal chemistry. Its structural features make it an attractive starting point for the synthesis of novel compounds targeting a range of biological receptors and transporters. While specific experimental data for this compound is limited in publicly accessible literature, established synthetic routes and the known pharmacological profiles of related analogues provide a strong foundation for its use in drug discovery and development programs. As with all research chemicals, it should be handled with appropriate safety precautions by trained professionals.
References
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PubChem. 1-Pyrrolidineethanamine. National Center for Biotechnology Information. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. 1-arylmethylpyrrolidin-2-yl ethanol amine. Available from: [Link]
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MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Available from: [Link]
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ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Available from: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
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PMC. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. Available from: [Link]
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Hilaris Publisher. High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in Hi. Available from: [Link]
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PubChemLite. 1-(pyrrolidin-2-yl)ethan-1-amine. Available from: [Link]
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NIST. 1-Pyrrolidineethanamine. National Institute of Standards and Technology. Available from: [Link]
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University of Wisconsin-Madison. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Available from: [Link]
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PubChem. 1-Arylmethylpyrrolidin-2-yl ethanol amine. National Center for Biotechnology Information. Available from: [Link]
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ECHA. Substance Information. European Chemicals Agency. Available from: [Link]
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PubMed. Alveolar type II cell cNOS activity and ATP levels are increased by lung surfactant or DPPC vesicles. Available from: [Link]
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CORE. Crystal structure of Escherichia coli pyruvate kinase type I: molecular basis of the allosteric transition. Available from: [Link]
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PubMed. Surfactant protein C is expressed in alveolar type II cells but not in Clara cells of rat lung. Available from: [Link]
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MDPI. Potential Application of the Myocardial Scintigraphy Agent [ 123 I]BMIPP in Colon Cancer Cell Imaging. Available from: [Link]
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MDPI. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Available from: [Link]
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ResearchGate. High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in High-Throughput Profiling Metabolomics. Available from: [Link]
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NASA. Experimental Tests to Characterize the Behavior and Properties of IM7-8552 Composite. Available from: [Link]
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EMBL-EBI. Advanced Search - ChEBI Database. Available from: [Link]
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CMNPD. Compound Report Card. Available from: [Link]
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Navigating the Aqueous Frontier: A Technical Guide to the Solubility of 1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, a compound representative of amine salts frequently encountered in pharmaceutical development. The pyrrolidine motif is a cornerstone in medicinal chemistry, often incorporated to enhance aqueous solubility and other physicochemical properties, in addition to being part of the pharmacophore.[1][2] Understanding the solubility of its salt form is paramount for predicting bioavailability and designing robust formulations.[3] This document moves beyond mere data reporting to elucidate the underlying principles and provide actionable, field-proven methodologies for its characterization.
The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a fundamental parameter in pharmaceutical sciences.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[3] Poor aqueous solubility is a major hurdle, often leading to low bioavailability and high inter-subject variability.[3]
The subject of this guide, this compound, is a salt form. Salt formation is a common and effective strategy to improve the solubility and dissolution rate of ionizable drug candidates.[3][4] As an amine, the parent molecule can be protonated to form a salt, which is generally more polar and thus more soluble in aqueous media than the free base.[5][6][7]
Theoretical Framework: The pH-Dependent Solubility of an Amine Dihydrochloride
The solubility of an ionizable compound like this compound is not a single value but rather a profile that is highly dependent on the pH of the medium.[8][9][10] This relationship is governed by the equilibrium between the ionized and un-ionized forms of the molecule.
As a dihydrochloride salt of a diamine, the compound exists in a protonated, cationic form. The dissolution in an aqueous medium can be described by the following equilibria:
-
Salt Dissolution: R-NH2(CH2)2-NH3^2+ . 2Cl- (solid) ⇌ R-NH2(CH2)2-NH3^2+ (aq) + 2Cl- (aq)
-
Acid-Base Equilibria: R-NH2(CH2)2-NH3^2+ (aq) + H2O ⇌ R-NH(CH2)2-NH3^+ (aq) + H3O+ (pKa1) R-NH(CH2)2-NH3^+ (aq) + H2O ⇌ R-NH(CH2)2-NH2 (aq) + H3O+ (pKa2)
The total solubility (S_total) is the sum of the concentrations of all species in solution: the fully protonated (dihydrochloride), the partially protonated (monohydrochloride), and the neutral free base. The pH of the solution dictates which species predominates.[8]
-
At low pH (acidic conditions): The equilibrium shifts to the left, favoring the highly soluble, fully protonated species. Solubility is generally at its maximum.[9][10]
-
As pH increases: The molecule begins to deprotonate. The solubility may remain high as long as the monoprotonated species is soluble.
-
At high pH (alkaline conditions): The neutral, un-ionized free base form becomes dominant. This form is typically less polar and has significantly lower intrinsic solubility, often leading to precipitation.[11]
This relationship is quantitatively described by a derivation of the Henderson-Hasselbalch equation and the solubility product (Ksp) of the salt.[4] A key concept is the pH of maximum solubility (pH_max), which for a basic compound's salt, occurs at a pH where the ionized form is overwhelmingly present.[11]
Methodologies for Determining Thermodynamic Solubility
The gold standard for determining the true thermodynamic solubility is the shake-flask method .[12][13] This technique measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[11]
Core Experimental Workflow: Equilibrium Solubility Determination
The following protocol outlines a robust approach to determining the pH-solubility profile of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation of pH Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Excess Solid: Add an excess amount of this compound to vials containing each buffer. The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Causality: Visual confirmation of undissolved solid at the end of the experiment is a key indicator that equilibrium was reached from a state of saturation.
-
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C to simulate physiological temperature). Agitate for a predetermined period (typically 24-72 hours).
-
Sampling and Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved drug from any remaining solid particles, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[11]
-
Causality: HPLC offers the specificity and sensitivity needed to accurately quantify the analyte and can also detect any potential degradation, ensuring the integrity of the measurement.[11]
-
-
Solid-State Analysis: After the experiment, the residual solid should be recovered, dried, and analyzed using techniques like X-ray Powder Diffraction (XRPD).
-
Causality: This is a crucial self-validating step. It confirms whether the solid form remained unchanged or if it converted to a different form (e.g., disproportionated to the free base) during the experiment.[12] Such a transformation would mean the measured solubility corresponds to the new solid form, not the original salt.[4]
-
Data Presentation and Interpretation
The results of the pH-solubility study should be summarized in a clear, tabular format and plotted graphically.
Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C
| Buffer pH | Measured Final pH | Solubility (mg/mL) | Solid Form Post-Equilibration (XRPD) |
| 1.2 | 1.3 | > 200 | Dihydrochloride Salt |
| 4.5 | 4.6 | 150 | Dihydrochloride Salt |
| 6.8 | 7.0 | 85 | Dihydrochloride Salt |
| 7.4 | 7.5 | 50 | Dihydrochloride Salt |
| 9.0 | 8.8 | 5 | Free Base |
Interpretation of Results:
-
The data clearly illustrates the pH-dependent nature of the salt's solubility, with higher solubility observed in acidic conditions.
-
The significant drop in solubility at pH 9.0, coupled with the XRPD result showing the free base, indicates that the salt disproportionated. This is a critical finding, as it suggests that in the neutral-to-alkaline environment of the lower intestine, the less soluble free base may precipitate, potentially limiting absorption.
Caption: pH-Solubility Profile for a Basic Drug Salt.
Advanced Considerations for Drug Development
While aqueous buffers provide foundational data, a more predictive understanding requires assessing solubility in more complex, physiologically relevant media.
-
Biorelevant Media: Use of media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) is recommended.[12] These media contain bile salts and phospholipids that can form micelles, which may solubilize lipophilic compounds and increase apparent solubility.[12]
-
Common Ion Effect: When determining solubility in buffers containing chloride ions (e.g., HCl or simulated gastric fluid), the common ion effect can suppress the dissolution of a hydrochloride salt.[11] This should be considered when designing experiments and interpreting data.
Conclusion
The solubility of this compound is not a static value but a dynamic property intricately linked to pH. A thorough characterization using a robust, self-validating methodology like the shake-flask protocol is essential for any drug development program. By understanding the interplay between pH, solid-state form, and the composition of the dissolution medium, researchers can build a comprehensive profile that informs formulation strategies, predicts in vivo behavior, and ultimately de-risks the path to a viable drug product.
References
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Technical Monograph: 1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride Characterization
Executive Summary & Structural Logic
This technical guide provides a comprehensive spectral analysis of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride (CAS: 129231-14-7 for the generic structure).[1][2] Unlike the more common N-substituted analog [1-(2-aminoethyl)pyrrolidine], this molecule features a carbon-carbon bond between the pyrrolidine C2 position and the ethylamine chain.[1][2]
This connectivity creates two adjacent chiral centers (Ring C2 and Chain C1), resulting in diastereomeric pairs.[2] For drug development, this motif is a critical diamine scaffold, often serving as a precursor for chiral ligands or proline-mimetic pharmacophores.[2] The dihydrochloride salt form (
Structural Descriptors[2][3]
-
Formula:
-
MW: 114.19 (Free Base) / 187.11 (Salt)[2]
-
Key Features:
Analytical Workflow & Sample Preparation
To ensure spectral fidelity, specific handling of the hygroscopic salt is required. The following workflow outlines the "Self-Validating" protocol used to generate the data.
Figure 1: Analytical workflow emphasizing moisture control to prevent signal broadening in ammonium regions.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Choice: DMSO-
H NMR Data (600 MHz, DMSO- )
The spectrum is characterized by two distinct exchangeable proton regions and a complex aliphatic region due to diastereotopic ring protons.[2]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.80 - 9.40 | Broad Singlet | 2H | Ring | Secondary ammonium; highly deshielded by salt formation.[1][2] |
| 8.45 - 8.10 | Broad Singlet | 3H | Chain | Primary ammonium; characteristic shift for amine salts.[1][2] |
| 3.75 - 3.65 | Multiplet | 1H | Ring C2-H | Deshielded methine; diagnostic of C2-substitution.[1][2] |
| 3.55 - 3.45 | Multiplet | 1H | Chain C1'-H | Methine attached to primary amine.[1][2] |
| 3.25 - 3.10 | Multiplet | 2H | Ring C5-H | Adjacent to ring nitrogen; diastereotopic splitting often observed.[1][2] |
| 2.15 - 1.95 | Multiplet | 1H | Ring C3-H | Part of the rigid ring system.[1][2] |
| 1.90 - 1.75 | Multiplet | 2H | Ring C4-H | Further from N-center, more shielded.[1][2] |
| 1.70 - 1.60 | Multiplet | 1H | Ring C3-H | Geminal partner to 2.15 ppm.[1][2] |
| 1.28 | Doublet ( | 3H | Chain -CH | Terminal methyl; clean doublet confirms the ethyl backbone.[1][2] |
Expert Commentary: The presence of two broad singlets at >8.0 ppm confirms the dihydrochloride state.[2] If the sample were the free base, these would appear as a single broad peak <2.0 ppm. The magnetic non-equivalence of the Ring C3 and C4 protons is enhanced by the adjacent chiral centers.[2]
C NMR Data (150 MHz, DMSO- )
| Chemical Shift ( | Assignment | Type | Notes |
| 61.5 | Ring C2 | CH | Chiral center; most deshielded carbon.[1][2] |
| 49.8 | Chain C1' | CH | Chiral center; attached to primary amine.[2] |
| 45.2 | Ring C5 | CH | Adjacent to ring nitrogen.[2] |
| 26.8 | Ring C3 | CH | |
| 23.1 | Ring C4 | CH | |
| 16.4 | Chain -CH | CH | Terminal methyl.[1][2] |
Vibrational Spectroscopy (FT-IR)
Method: Attenuated Total Reflectance (ATR) on solid salt.[1][2] The IR spectrum is dominated by the salt form features, specifically the ammonium stretches which obscure the standard C-H stretching region.
-
3200 – 2800 cm
(Very Broad, Strong): N-H stretching vibrations of and .[2] This "ammonium envelope" typically features multiple sub-bands or shoulders, overlapping with C-H stretches.[2] -
1600 – 1580 cm
(Medium): N-H bending (scissoring) deformation of the primary ammonium group ( ).[2] -
1500 – 1450 cm
(Weak): C-H bending (methylene scissoring).[1][2] -
None: Absence of bands in 1650–1750 cm
confirms no carbonyl impurities (e.g., from incomplete reduction of a precursor amide).[2]
Mass Spectrometry (LC-MS/MS)
Ionization: Electrospray Ionization (ESI), Positive Mode.[2] Solvent: Methanol/Water + 0.1% Formic Acid.[2]
Unlike NMR, MS detects the molecular ion of the free base
Fragmentation Pathway (MS/MS)
The fragmentation follows logical
-
Parent Ion:
115.1 -
Primary Fragment:
98.1 -
Secondary Fragment:
70.1
Figure 2: ESI+ Fragmentation pathway.[1][2] The m/z 70 peak is diagnostic for the pyrrolidine core.[1]
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common. A "Senior Scientist" approach requires checking for these specifically:
-
Pyrrole Derivative: If the reduction of the pyrrole ring was incomplete.[2]
-
Ring Opening: Linear polyamines formed by reductive ring opening.[2]
-
Detection: Loss of the m/z 70 fragment in MS; appearance of additional triplets in NMR.[2]
-
-
Residual Solvent (EtOH/MeOH): Often trapped in the crystal lattice of the HCl salt.[2]
-
Detection: Singlets at 3.17 ppm (MeOH) or triplet/quartet (EtOH) in NMR.[2]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][4] (General reference for amine salt shifts). [1]
-
National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library (NIST23).[2] (Reference for pyrrolidine fragmentation patterns). [1][5]
-
PubChem. (2025).[2][4] Compound Summary: 1-(Pyrrolidin-2-yl)ethan-1-amine.[1][2][4][6] National Library of Medicine.[2] [1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for 13C chemical shift prediction rules). [1]
Sources
- 1. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
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- 3. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 4. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Pyrrolidineethanamine [webbook.nist.gov]
- 6. 129231-14-7|1-(Pyrrolidin-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
(R)-1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride properties
Technical Whitepaper: (R)-1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride
Executive Summary & Molecular Profile
(R)-1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is a high-value chiral diamine scaffold used primarily in fragment-based drug discovery (FBDD).[1] Unlike the common commodity chemical N-(2-aminoethyl)pyrrolidine (where the ethylamine is attached to the ring nitrogen), this molecule features a carbon-carbon bond between the pyrrolidine C2 position and the ethylamine side chain.[1]
This structural distinction creates two chiral centers: the fixed (R)-configuration at the pyrrolidine ring (derived from the chiral pool, typically D-Proline or (R)-Proline) and the exocyclic C1 center bearing the primary amine.[1] Consequently, this material exists as a pair of diastereomers—(1R, 2R) and (1S, 2R)—unless specific stereocontrolled synthesis is employed. It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics where rigid stereochemical orientation is required to maximize binding affinity.
| Property | Data / Description |
| IUPAC Name | (R)-1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride |
| Common Name | (R)-alpha-Methyl-2-pyrrolidinemethanamine 2HCl |
| Chemical Formula | C₆H₁₄N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 114.19 (Free Base) / 187.11 (Dihydrochloride) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in H₂O, Methanol, DMSO; Insoluble in Et₂O, Hexanes |
| Chiral Centers | 2 (Ring C2 fixed as R; Exocyclic C1 variable) |
Structural Distinction & Physicochemical Characterization
A common error in procurement and synthesis is confusing this C-linked scaffold with its N-linked isomer.[1] The C-linked variant offers superior metabolic stability and a distinct vector for substituent growth in SAR (Structure-Activity Relationship) studies.[1]
Structural Comparison (DOT Diagram)
Caption: Structural differentiation between the target C2-linked chiral scaffold and the common N-linked achiral isomer.
Key Physical Properties
-
Hygroscopicity: The dihydrochloride salt is significantly hygroscopic. It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence, which complicates precise weighing for stoichiometry.
-
Acidity (pKa): The molecule is a diamine.
-
Pyrrolidine Nitrogen (Secondary): pKa ~10.5–11.0.
-
Exocyclic Amine (Primary): pKa ~9.5–10.0.
-
Implication: In physiological pH (7.4), both nitrogens are fully protonated (cationic), aiding solubility but requiring strong bases (e.g., DIPEA, NaH) for nucleophilic activation in synthesis.
-
Synthetic Routes & Process Chemistry
The synthesis of (R)-1-(Pyrrolidin-2-yl)ethan-1-amine requires controlling the stereochemistry of the exocyclic amine.[1] The most authoritative route utilizes Ellman’s Sulfinamide chemistry to set the second chiral center with high diastereoselectivity.
Recommended Synthetic Workflow (Ellman Protocol)
-
Starting Material: (R)-N-Boc-Proline (Commercial, Chiral Pool).[1]
-
Weinreb Amide Formation: Activation of the acid and reaction with N,O-dimethylhydroxylamine.
-
Grignard Addition: Reaction with Methylmagnesium Bromide (MeMgBr) to yield the methyl ketone.
-
Chiral Imine Formation: Condensation with (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary).[1]
-
Diastereoselective Reduction: Reduction of the sulfinimine (using NaBH₄ or L-Selectride) dictates the stereochemistry of the new amine center.
-
Global Deprotection: Acidic hydrolysis (HCl/Dioxane) removes both the Boc group and the sulfinyl group, yielding the dihydrochloride salt.
Process Flow Diagram
Caption: Stereocontrolled synthesis via Ellman's auxiliary to access specific diastereomers of the target scaffold.
Handling & Stability Protocols
Storage & Stability
-
Conditions: Store at -20°C. The salt is stable for years if kept dry.[1]
-
Hygroscopicity Management: If the solid turns into a gum/oil, it has absorbed water.
-
Recovery: Dissolve in minimal Methanol, add excess Diethyl Ether or 1,4-Dioxane, and sonicate to reprecipitate the salt. Filter under Nitrogen.
-
Free-Basing Protocol (In Situ)
For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr):
-
Suspend the dihydrochloride salt in the reaction solvent (DCM or DMF).
-
Add 3.0 equivalents of DIPEA or TEA.
-
Stir for 15 minutes. The mixture will become homogeneous (in DMF) or a precipitate of amine-HCl salts will form (in DCM/Ether).[1]
-
Validation: Monitor the pH of the wet organic layer; it must be basic (pH > 9) to ensure the pyrrolidine nitrogen is reactive.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to project substituents into specific vector spaces within a protein binding pocket.
-
Kinase Inhibitors: The pyrrolidine ring mimics the ribose or solvent-front interactions in ATP-binding sites.[1] The exocyclic amine serves as a linker to the hinge-binding motif.[1]
-
GPCR Ligands: Used in Histamine H3 or Dopamine receptor antagonists where the basic nitrogen distance is critical for aspartate anchoring.
-
Peptidomimetics: Acts as a constrained amino acid isostere, restricting conformational freedom and improving metabolic stability against proteases.
References
-
PubChem Compound Summary. 1-Pyrrolidineethanamine (General Class).[1][5] National Center for Biotechnology Information. Available at: [Link][1]
- Ellman, J. A., et al.Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 2010. (Foundational chemistry for the synthesis described).
Sources
- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. scent.vn [scent.vn]
- 4. (2R)-2-Pyrrolidinemethanamine | C5H12N2 | CID 3034041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chiral Resolution of 1-(Pyrrolidin-2-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1-(Pyrrolidin-2-yl)ethan-1-amine is a valuable building block in medicinal chemistry, with its stereochemistry often playing a critical role in the efficacy and safety of pharmaceutical compounds. This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic 1-(Pyrrolidin-2-yl)ethan-1-amine. We will delve into the theoretical underpinnings and practical execution of classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation techniques. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering both foundational knowledge and actionable protocols to achieve high enantiomeric purity of this important chiral amine.
Introduction: The Significance of Chiral 1-(Pyrrolidin-2-yl)ethan-1-amine
The pyrrolidine motif is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. The introduction of a chiral center, as in 1-(Pyrrolidin-2-yl)ethan-1-amine, adds a layer of complexity and potential for stereospecific interactions with biological targets. Consequently, the ability to isolate and utilize a single enantiomer is often a prerequisite for the development of potent and selective drugs, minimizing off-target effects and improving the therapeutic index.
The resolution of a racemic mixture into its constituent enantiomers is a fundamental challenge in synthetic chemistry. This guide will explore the most pertinent and effective strategies for the chiral resolution of 1-(Pyrrolidin-2-yl)ethan-1-amine, providing the scientific rationale behind each approach and detailed experimental workflows.
Classical Resolution via Diastereomeric Salt Formation
The formation of diastereomeric salts is a time-honored and industrially scalable method for chiral resolution.[1] This technique leverages the different physicochemical properties of diastereomers, most notably their solubility, to effect separation.[2] The process involves reacting the racemic amine with an enantiomerically pure chiral acid, forming a pair of diastereomeric salts. Due to their distinct spatial arrangements, these salts exhibit different crystal lattice energies and, therefore, differing solubilities in a given solvent system, allowing for their separation by fractional crystallization.[3]
The Principle of Diastereomeric Salt Resolution
The reaction of a racemic mixture of 1-(Pyrrolidin-2-yl)ethan-1-amine, denoted as (rac)-(Amine), with an enantiopure chiral acid, such as (L)-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-Amine-(L)-Tartrate] and [(S)-Amine-(L)-Tartrate]. These diastereomers can be separated based on their differential solubility. The less soluble salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired amine enantiomer can be liberated by treatment with a base.
dot```dot graph Diastereomeric_Salt_Resolution { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
rac_amine [label="rac-1-(Pyrrolidin-2-yl)ethan-1-amine", fillcolor="#F1F3F4"]; chiral_acid [label="Enantiopure Chiral Acid\n(e.g., L-(+)-Tartaric Acid)", fillcolor="#F1F3F4"]; diastereomeric_salts [label="Mixture of Diastereomeric Salts\n[(R)-Amine-(L)-Tartrate]\n[(S)-Amine-(L)-Tartrate]", fillcolor="#F1F3F4"]; fractional_crystallization [label="Fractional Crystallization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; less_soluble_salt [label="Crystallized Less Soluble Salt\n(e.g., [(R)-Amine-(L)-Tartrate])", fillcolor="#F1F3F4"]; mother_liquor [label="Mother Liquor with\nMore Soluble Salt\n(e.g., [(S)-Amine-(L)-Tartrate])", fillcolor="#F1F3F4"]; base_treatment1 [label="Base Treatment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_treatment2 [label="Base Treatment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiomerically Enriched Amine\n(e.g., (R)-Amine)", fillcolor="#F1F3F4"]; enantiomer2 [label="Enantiomerically Enriched Amine\n(e.g., (S)-Amine)", fillcolor="#F1F3F4"];
rac_amine -> diastereomeric_salts; chiral_acid -> diastereomeric_salts; diastereomeric_salts -> fractional_crystallization; fractional_crystallization -> less_soluble_salt [label="Precipitation"]; fractional_crystallization -> mother_liquor [label="In Solution"]; less_soluble_salt -> base_treatment1; mother_liquor -> base_treatment2; base_treatment1 -> enantiomer1; base_treatment2 -> enantiomer2; }
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is adapted from a patented method for the resolution of 1-substituted 2-(aminomethyl)-pyrrolidines and serves as a strong starting point for the resolution of 1-(Pyrrolidin-2-yl)ethan-1-amine. [4] Materials:
-
rac-1-(Pyrrolidin-2-yl)ethan-1-amine
-
Benzyl acetate
-
Lipase from Pseudomonas cepacia
-
Acetonitrile
-
Chiral HPLC column and system for analysis
Procedure:
-
Reaction Setup: In a suitable flask, dissolve rac-1-(Pyrrolidin-2-yl)ethan-1-amine and benzyl acetate in acetonitrile.
-
Enzymatic Reaction: Add the lipase to the solution and stir the mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining amine by chiral HPLC.
-
Work-up: Once the desired conversion (ideally around 50%) and enantiomeric excess are reached, filter off the enzyme.
-
Separation: The acylated amine and the unreacted amine can be separated by distillation or chromatography.
-
Hydrolysis (Optional): The acylated enantiomer can be hydrolyzed back to the amine to obtain the other enantiomer in high purity.
Chromatographic Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers on a chiral stationary phase is a widely used analytical method to determine enantiomeric excess. For preparative separations, this method can be employed but may be less cost-effective for large quantities compared to classical resolution.
A study on the related compound 2-(aminomethyl)-1-ethylpyrrolidine demonstrated successful enantiomeric separation after derivatization with 4-nitrobenzoic acid on a Chiralcel OD-H column. [5]This suggests that a similar derivatization strategy could be effective for the analytical determination of the enantiomeric purity of 1-(Pyrrolidin-2-yl)ethan-1-amine.
Exemplary Analytical HPLC Method (Post-Derivatization):
-
Column: Chiralcel OD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an amine modifier (e.g., triethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the derivative.
Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. The use of supercritical carbon dioxide as the main component of the mobile phase makes it a "greener" technology. Polysaccharide-based chiral stationary phases are also commonly used in SFC.
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of a chiral resolution. Chiral HPLC is the most common and reliable method for this purpose. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion
The chiral resolution of 1-(Pyrrolidin-2-yl)ethan-1-amine can be effectively achieved through several established methodologies. Classical diastereomeric salt formation with chiral acids like tartaric acid offers a scalable and cost-effective approach. Enzymatic kinetic resolution using lipases provides a highly selective and environmentally benign alternative. For analytical purposes and smaller-scale preparative separations, chiral chromatography, particularly HPLC and SFC, offers excellent resolving power. The choice of the optimal method will depend on the desired scale of the separation, cost considerations, and the available instrumentation. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully obtain the enantiomerically pure 1-(Pyrrolidin-2-yl)ethan-1-amine required for their research and development endeavors.
References
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (URL not available)
- A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)
- Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. (URL not available)
-
Chiral resolution. (URL: [Link])
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (URL not available)
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (URL: [Link])
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL: [Link])
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (URL not available)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 1-(pyrrolidin-2-yl)ethanamine
Executive Summary & Strategic Importance
The 1-(pyrrolidin-2-yl)ethanamine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical diamine motif in kinase inhibitors, GPCR ligands, and antimicrobial agents. Its structural value lies in the rigid pyrrolidine ring, which orients the exocyclic amine vector, reducing the entropic penalty of ligand-target binding.
However, the synthesis presents a distinct stereochemical challenge: the molecule possesses two contiguous stereocenters (C2 on the ring and the
This Application Note details a precision asymmetric synthesis using the Ellman chiral auxiliary strategy (tert-butanesulfinamide). This route is superior to catalytic hydrogenation or chiral resolution because it offers:
-
Tunable Stereocontrol: Access to specific diastereomers by selecting the auxiliary enantiomer (
or ). -
Scalability: Avoids high-pressure hydrogenation and expensive chiral ligands.
-
Purification Efficiency: The sulfinamide intermediates are crystalline and easily purified before final deprotection.
Strategic Route Analysis
We compare the two primary methodologies for accessing this scaffold.
| Feature | Method A: Ellman Auxiliary (Recommended) | Method B: Ketone Reductive Amination |
| Starting Material | N-Boc-L-Prolinal | N-Boc-2-acetylpyrrolidine |
| Key Reagent | tert-Butanesulfinamide ( | Ammonium acetate / NaBH |
| Stereocontrol | High (>95:5 dr) via reagent control | Low to Moderate (substrate control) |
| Flexibility | Can target mismatched stereoisomers | Bias toward thermodynamically stable isomer |
| Purification | Crystallization or Flash Column | Difficult HPLC separation of diastereomers |
Workflow Visualization
The following diagram outlines the recommended synthetic pathway and the decision nodes for stereocontrol.
Caption: Figure 1. Modular workflow for the asymmetric synthesis of 1-(pyrrolidin-2-yl)ethanamine.
Detailed Experimental Protocol
Phase 1: Preparation of N-Boc-L-Prolinal
Note: While commercially available, fresh preparation is recommended due to the configurational instability of
Reagents: N-Boc-L-proline, carbonyldiimidazole (CDI), DIBAL-H (or reduction of Weinreb amide). Critical Insight: Avoid silica gel chromatography of the aldehyde if possible, as it induces racemization at the C2 position. Use immediately in Phase 2.
Phase 2: Formation of the N-Sulfinyl Imine
This step installs the chiral directing group.
Materials:
-
N-Boc-L-Prolinal (1.0 equiv)
-
(
)-tert-Butanesulfinamide (1.1 equiv) [Select ( ) for opposite diastereomer] -
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 equiv) -
THF (Anhydrous)
Protocol:
-
Dissolve (
)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M) under nitrogen. -
Add N-Boc-L-Prolinal (1.0 equiv).
-
Add Ti(OEt)
(2.0 equiv) dropwise. Caution: Exothermic. -
Stir at ambient temperature for 6–12 hours. Monitor by TLC (the imine is usually less polar than the sulfinamide).
-
Quench: Pour into brine with vigorous stirring. The titanium salts will precipitate as a white slurry.
-
Filter through a Celite pad. Wash the cake with EtOAc.
-
Dry organics over Na
SO , concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The sulfinimine is generally stable to silica.
Phase 3: Diastereoselective Grignard Addition
This is the stereodefining step. The bulky tert-butanesulfinyl group dictates the facial approach of the nucleophile.
Mechanism: The addition of Methyl Magnesium Bromide proceeds via a cyclic transition state involving the magnesium cation, the sulfinyl oxygen, and the imine nitrogen.
-
Match/Mismatch: When using N-Boc-L-prolinal (
-configuration) and ( )-sulfinamide, the inherent Felkin-Anh control of the proline ring and the directing effect of the sulfinamide generally reinforce each other (Matched case), yielding high diastereoselectivity.
Materials:
-
Sulfinimine from Phase 2 (1.0 equiv)
-
Methyl Magnesium Bromide (MeMgBr) (3.0 M in ether, 2.0 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Dissolve the sulfinimine in anhydrous DCM (0.2 M) and cool to -48°C (Cryocooler or dry ice/acetonitrile). Note: Lower temperatures (-78°C) may reduce yield due to sluggish reaction, while 0°C erodes selectivity.
-
Add MeMgBr (2.0 equiv) dropwise over 20 minutes.
-
Stir at -48°C for 4 hours. Monitor by TLC.[1]
-
Warm slowly to room temperature overnight.
-
Quench: Add saturated NH
Cl solution dropwise. -
Extract with DCM (3x). Dry over MgSO
. -
Analysis: Analyze the crude mixture by
H NMR to determine the diastereomeric ratio (dr). -
Purification: Silica gel chromatography. This step separates the major diastereomer from minor isomers.
Phase 4: Global Deprotection
Removal of both the Boc group and the sulfinyl group to yield the diamine salt.
Protocol:
-
Dissolve the purified sulfinamide in MeOH.
-
Add 4N HCl in Dioxane (excess, ~5–10 equiv).
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo to yield the 1-(pyrrolidin-2-yl)ethanamine dihydrochloride salt.
-
Optional: Recrystallize from EtOH/Et
O for hyper-pure analytical standards.
Stereochemical Logic & Transition State
Understanding the transition state is vital for troubleshooting low selectivity.
Caption: Figure 2. The six-membered chelated transition state ensures the nucleophile attacks the imine bond from a specific face, controlled by the chirality of the sulfur atom.
Quality Control & Validation
Diagnostic NMR Signals
To validate the synthesis, look for these characteristic shifts (in CDCl
| Moiety | Protected (Sulfinamide/Boc) | Final Salt (Diamine 2HCl) |
| t-Butyl (Boc) | Singlet ~1.45 ppm | Absent |
| t-Butyl (Sulfinyl) | Singlet ~1.20 ppm | Absent |
| Side Chain Methyl | Doublet ~1.1–1.3 ppm | Doublet ~1.4 ppm |
| Methine (CH-NH) | Multiplet ~3.5 ppm | Multiplet ~3.8 ppm |
HPLC Method for Diastereomer Separation
If the dr is <95:5, use this method to quantify or purify isomers.
-
Column: XBridge C18 (Analytical) or similar high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: UV 210 nm (weak absorbance) or CAD/ELSD (preferred for non-chromophores).
-
Note: The high pH suppresses protonation, improving peak shape for these polar amines.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete condensation | Increase Ti(OEt) |
| Low Diastereoselectivity | Reaction temperature too high | Maintain -48°C strictly during Grignard addition. |
| Racemization of Proline | Silica exposure of aldehyde | Skip isolation of aldehyde; use crude aldehyde directly in Step 2. |
| Grignard Stalls | Mg chelation by Boc | Use non-coordinating solvent (DCM) instead of THF for the addition step. |
References
-
Ellman, J. A., et al. (1999). "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines by the direct condensation of tert-butanesulfinamide with aldehydes and ketones." Journal of Organic Chemistry. Link
-
Brinner, K. M., & Ellman, J. A. (2005).[2] "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide." Organic & Biomolecular Chemistry. Link
-
Ferreira, F., et al. (2009).[3] "Tert-butanesulfinimines: structure, synthesis and synthetic applications." Chemical Society Reviews.[3] Link
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. Link
-
Beak, P., et al. (1994). "Complex-Induced Proximity Effects: Enantioselective Synthesis of Pyrrolidines." Journal of the American Chemical Society. Link
Sources
The Versatile Chiral Building Block: 1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride in Modern Drug Discovery
Introduction: The Significance of Chiral Amines and the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the quest for molecules with high specificity and efficacy is paramount. Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, with their stereochemistry often playing a pivotal role in pharmacological activity. It is estimated that over 40% of commercial pharmaceuticals contain chiral amine motifs.[1] Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold. Its prevalence in numerous FDA-approved drugs stems from its ability to introduce three-dimensional complexity, which can enhance binding affinity to biological targets and improve physicochemical properties such as solubility.[2][3][4]
This application note delves into the utility of a specific chiral building block, 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride , in the synthesis of novel bioactive compounds. This molecule offers two points of diversity for chemical modification: the primary amine of the ethanamine side chain and the secondary amine within the pyrrolidine ring. Its defined stereochemistry makes it an invaluable tool for creating stereochemically pure drug candidates, thereby minimizing the potential for off-target effects associated with racemic mixtures.
Core Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its role as a scaffold for the synthesis of new chemical entities (NCEs) targeting a range of biological targets. Its bifunctional nature allows for its incorporation into a variety of molecular architectures through well-established synthetic transformations.
Synthesis of Novel Central Nervous System (CNS) Agents
The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system.[5][6] The structural rigidity and basic nitrogen atom of the pyrrolidine ring are key features for interaction with various CNS receptors. Derivatives of 1-(Pyrrolidin-2-yl)ethan-1-amine can be synthesized to explore their potential as anxiolytics, muscle relaxants, and other CNS-active agents.[6]
Development of Potent Opioid Receptor Modulators
Recent research has highlighted the use of N-pyrrolidino substituted compounds in the development of extremely potent µ-opioid receptor (MOR) agonists. For instance, N-pyrrolidino etonitazene has demonstrated potency significantly greater than fentanyl.[1][4][7] This underscores the potential of the 1-(pyrrolidin-2-yl)ethan-1-amine scaffold in the design of novel analgesics, although with a critical need to manage their high potency and potential for adverse effects.
Amide-Based Scaffolds for Diverse Biological Targets
The primary amine of 1-(Pyrrolidin-2-yl)ethan-1-amine is readily acylated to form amide bonds, a cornerstone of medicinal chemistry. This reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets. For example, pyrrolidine amide derivatives have been investigated as N-acylethanolamine acid amidase (NAAA) inhibitors for the management of inflammation and pain.[8]
Synthetic Protocols and Methodologies
The utility of this compound is best illustrated through its application in common synthetic transformations. Below are detailed protocols for N-acylation and N-alkylation, two fundamental reactions in the derivatization of this building block.
Protocol 1: General Procedure for N-Acylation (Amide Bond Formation)
This protocol describes a standard method for the coupling of a carboxylic acid to the primary amine of 1-(Pyrrolidin-2-yl)ethan-1-amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol, Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF at 0 °C, add DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling.
-
Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acylated product.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient method for amide bond formation, minimizing side reactions and racemization of chiral centers.[9]
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt without competing in the acylation reaction.
-
0 °C Addition: The initial cooling helps to control the exothermic reaction upon addition of the coupling reagents.
Experimental Workflow for N-Acylation
Caption: A typical workflow for the N-acylation of 1-(Pyrrolidin-2-yl)ethan-1-amine.
Protocol 2: Reductive Amination for N-Alkylation of the Pyrrolidine Nitrogen
This protocol details a method for the N-alkylation of the secondary amine within the pyrrolidine ring via reductive amination. This assumes the primary amine has been previously protected (e.g., as a Boc-carbamate).
Materials:
-
N-Boc-1-(Pyrrolidin-2-yl)ethan-1-amine
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-1-(Pyrrolidin-2-yl)ethan-1-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium or enamine intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Causality Behind Experimental Choices:
-
STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, tolerating a wide range of functional groups.
-
Acetic Acid: Catalytic acid promotes the formation of the iminium/enamine intermediate, which is then reduced.
-
Boc Protection: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable under the reductive amination conditions and can be readily removed later if desired.
Logical Flow of Reductive Amination
Caption: Key steps in the N-alkylation via reductive amination.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 187.11 g/mol | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and methanol | Supplier Data |
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block in drug discovery. Its defined stereochemistry and two points for diversification make it an attractive starting material for the synthesis of novel and diverse libraries of compounds. The applications highlighted in this note, particularly in the areas of CNS disorders and opioid receptor modulation, demonstrate its potential for the development of new therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of chiral building blocks like this compound in medicinal chemistry is set to increase.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Lin, L., et al. (2016). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 6(81), 77895-77906. [Link]
-
Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044-1054. [Link]
-
Vandeputte, M. M., et al. (2022). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Archives of Toxicology, 96(6), 1845-1863. [Link]
-
World Health Organization. (2023). Critical review report N-Pyrrolidino protonitazene (protonitazepyne). [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 22(9), 1549. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Gavai, A. V., et al. (2005). Discovery of novel 1-arylmethyl pyrrolidin-2-yl ethanol amines as calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(24), 5478-5482. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Grygorenko, O. O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]
-
PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Krotulski, A. J., et al. (2022). Pharmacological Evaluation and Forensic Case Series of N-pyrrolidino Etonitazene (etonitazepyne), a Newly Emerging 2-benzylbenzimidazole 'Nitazene' Synthetic Opioid. Office of Justice Programs. [Link]
-
De Vrieze, L. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole “nitazene” opioids. Archives of Toxicology. [Link]
-
PubChem. (n.d.). N-Pyrrolidino etonitazene. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Bychkova, O., et al. (2024). Green synthesis of mepivacaine under continuous flow. Green Chemistry. [Link]
-
PubChem. (n.d.). 1-(Furan-2-ylmethyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Crooks, P. A., & S'Jacob, R. (1980). Pyridine alkaloids with activity in the central nervous system. Medicinal Research Reviews, 1(3), 269-300. [Link]
-
Liu, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(12), 2839. [Link]
-
Gardocki, J. F., et al. (1978). 2-Pyrrolidinylideneureas, a new class of central nervous system agents. Journal of Medicinal Chemistry, 21(10), 1044-1054. [Link]
Sources
- 1. cfsre.org [cfsre.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1-arylmethyl pyrrolidin-2-yl ethanol amines as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Evaluation and Forensic Case Series of N-pyrrolidino Etonitazene (etonitazepyne), a Newly Emerging 2-benzylbenzimidazole 'Nitazene' Synthetic Opioid | Office of Justice Programs [ojp.gov]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Identification of Pyrrolidine Derivatives (Pyrrolidinophenones)
This Application Note and Protocol details the GC-MS identification of Pyrrolidine Derivatives , specifically focusing on Pyrrolidinophenones (e.g.,
Introduction & Scope
Pyrrolidine derivatives, particularly
This protocol provides a dual-stream workflow:
-
Direct Analysis (Method A): For volatile parent compounds (tertiary amines).
-
Derivatization (Method B): For polar metabolites and structural elucidation of secondary amine analogs using fluorinated anhydrides (TFAA/PFPA).
Scientific Mechanism & Fragmentation Logic
The -Cleavage Dominance
In EI (70 eV), the lone pair on the pyrrolidine nitrogen drives the fragmentation. The bond between the
-
Result: Formation of a stable immonium ion (Base Peak).
-
Diagnostic Value: The
of this ion indicates the size of the pyrrolidine ring and the alkyl side chain but loses information about the aromatic ring substituents.
Regioisomer Differentiation
Isomers like 3,4-MDPV and 2,3-MDPV produce identical mass spectra. Differentiation relies strictly on Chromatographic Resolution (Retention Time) and Reference Standards.
Figure 1: Mechanism of
Experimental Protocol
Reagents & Standards
-
Solvents: Ethyl Acetate (LC-MS grade), Methanol.
-
Derivatizing Agents:
-
Internal Standard (IS):
-PVP-d8 or Triphenylamine (10 µg/mL).
Sample Preparation Workflows
Workflow A: Liquid-Liquid Extraction (LLE) for Parents
Best for screening parent drugs in urine or blood.
-
Aliquot 200 µL sample (plasma/urine).
-
Add 50 µL Internal Standard.
-
Alkalinize with 50 µL 0.1 M NaOH (Target pH > 9 to ensure non-ionized basic form).
-
Add 1 mL Ethyl Acetate . Vortex for 2 mins. Centrifuge at 4000 rpm for 5 mins.
-
Transfer organic layer to GC vial.[2] Inject directly.
Workflow B: Derivatization for Metabolites
Required for hydroxylated metabolites (e.g., OH-
-
Evaporate the organic extract (from Workflow A) to dryness under Nitrogen at 40°C.
-
Add 50 µL PFPA and 30 µL Ethyl Acetate .
-
Incubate at 70°C for 20 minutes .
-
Evaporate to dryness. Reconstitute in 100 µL Ethyl Acetate .
Figure 2: Decision matrix for sample preparation based on analyte polarity.
GC-MS Method Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, arylene phase provides better separation of aromatic isomers than standard 5% phenyl. |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Maintains optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (hold 5 min) | Fast ramp minimizes broadening; high final temp elutes high-MW derivatives. |
| Transfer Line | 280°C | Prevents condensation of less volatile derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching.[3] |
| Acquisition | Scan (m/z 40–550) | Full scan required for identification; SIM for quantification. |
Data Analysis & Interpretation
Diagnostic Ions (Table)
The following table summarizes characteristic ions for common pyrrolidine derivatives. Note that the Immonium Ion is usually the Base Peak (100%).
| Compound | Molecular Ion (M+) | Base Peak (Immonium) | Other Fragments |
| 217 | 98 | 77, 105 | |
| 231 | 126 | 91, 77, 41 | |
| MDPV | 275 | 126 | 149, 121 (Methylenedioxy) |
| 4-MeO-PVP | 261 | 126 | 135, 107 |
| Naphyrone | 281 | 126 | 155, 127 |
Identification Logic
-
Extract Ion Chromatogram (EIC): Plot the specific immonium ion (e.g., m/z 126).
-
Check Molecular Ion: Often weak or absent. If derivatized (PFPA), look for the mass shift (
Da for PFPA). -
Compare Retention Time:
-
Isomers with identical spectra (e.g., 3,4-MDPV vs 2,3-MDPV) must be distinguished by RT.
-
Guideline: 2,3-isomers typically elute before 3,4-isomers on non-polar columns due to steric hindrance reducing boiling points.
-
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, every run must meet these criteria:
-
Linearity:
(Range: 10–1000 ng/mL).[4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Precision: CV < 15% for QC samples.
-
Carryover Check: Inject a solvent blank after the highest standard. Peak area must be < 1% of LOQ.
-
Resolution: Valley between isomer peaks (if present) must be > 50% of peak height.
Troubleshooting Guide
-
Tailing Peaks: Indicates active sites in the inlet. Action: Replace liner (deactivated splitless) and trim column by 10-20 cm.
-
Missing Molecular Ion: Normal for this class. Action: Use CI (Chemical Ionization) if M+ confirmation is strictly required, or rely on RT + Base Peak.
-
Ghost Peaks: Check for "memory effects" of derivatizing agents. Action: Bake out column at 310°C for 15 mins.
References
-
National Institute of Justice. (2020). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2013).
-Pyrrolidinopentiophenone. Retrieved from [Link] -
Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by GC-TOFMS.[5] Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS.[4][5][6][7] Retrieved from [Link]
Sources
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. dea.gov [dea.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride as a Chiral Organocatalyst
Abstract
This technical guide details the application of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride (CAS: 65592-36-1) in asymmetric organocatalysis. A member of the chiral 1,2-diamine family, this compound functions as a robust bifunctional catalyst, leveraging a secondary amine (pyrrolidine) for enamine/iminium activation and a primary amine side chain for hydrogen-bond-directed stereocontrol. This note provides optimized protocols for asymmetric Aldol and Michael addition reactions, mechanistic insights, and troubleshooting frameworks for drug discovery workflows.
Catalyst Profile & Mechanism[1][2][3]
Structural Utility
The catalyst features a rigid pyrrolidine ring tethered to a primary ethylamine. Unlike simple proline derivatives, the 1,2-diamine motif allows for:
-
Bifunctional Activation: The pyrrolidine nitrogen forms nucleophilic enamines with ketones/aldehydes, while the primary amine side chain (often protonated or acting as a H-bond donor) coordinates the electrophile, enforcing high facial selectivity.
-
Tunable Acid/Base Properties: Supplied as a dihydrochloride salt, it allows researchers to precisely control the protonation state (and thus catalytic activity) via in situ neutralization.
Mechanistic Pathway (Enamine Activation)
The dominant mode of action in Aldol and Michael reactions is enamine catalysis .
Figure 1: Catalytic Cycle for Asymmetric Aldol Reaction
Caption: The catalytic cycle proceeds via condensation of the pyrrolidine with the ketone to form an enamine. The side-chain amine directs the incoming electrophile via hydrogen bonding, ensuring stereochemical fidelity.
Experimental Protocol: Asymmetric Aldol Reaction
Target Transformation: Reaction of cyclohexanone with 4-nitrobenzaldehyde to form (S)-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Catalyst (2HCl salt) | 0.10 - 0.20 | Chiral Catalyst | Must be neutralized in situ or pre-treated. |
| Cyclohexanone | 5.0 - 10.0 | Donor / Solvent | Excess drives equilibrium; can act as co-solvent. |
| 4-Nitrobenzaldehyde | 1.0 | Acceptor | Limiting reagent. |
| Base (e.g., KOH or Et3N) | 0.20 | Neutralizer | Stoichiometric to HCl salt to release free amine. |
| Solvent | N/A | Medium | DMSO, MeOH, or Water/Brine systems. |
Step-by-Step Procedure
Step 1: Catalyst Activation (Critical) Since the catalyst is supplied as a dihydrochloride (2HCl) salt, it is inactive until neutralized.
-
Weigh This compound (20 mol%) into a reaction vial.
-
Add the solvent (e.g., DMSO or MeOH, 1.0 M concentration relative to aldehyde).
-
Add KOH (powdered) or Triethylamine (2.0 equiv relative to catalyst, 40 mol% total) to neutralize the HCl.
-
Stir for 10–15 minutes at room temperature to ensure free base formation. Note: If using KOH in organic solvent, filtration of KCl salts is optional but often unnecessary.
Step 2: Reaction Initiation
-
Add Cyclohexanone (5.0 equiv) to the activated catalyst mixture. Stir for 15 minutes to allow enamine pre-formation.
-
Add 4-Nitrobenzaldehyde (1.0 equiv) in one portion.
-
Seal the vial and stir at room temperature (20–25 °C) .
-
Optimization Note: Lowering temperature to 4 °C can improve enantioselectivity (ee) but will extend reaction time.
-
Step 3: Monitoring & Workup
-
Monitor via TLC (Hexane/EtOAc 2:1) or HPLC.[1] Conversion typically reaches >90% within 12–24 hours.
-
Quench: Add saturated aqueous NH₄Cl (2 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Expected Results
-
Yield: 85–95%[2]
-
Diastereomeric Ratio (anti:syn): Typically >90:10
-
Enantiomeric Excess (ee): >90% (anti isomer)[3]
Application 2: Asymmetric Michael Addition
This catalyst is highly effective for conjugate additions of ketones to nitroolefins.
Table 1: Reaction Optimization Matrix
| Parameter | Recommendation | Rationale |
| Solvent | Chloroform or Toluene | Non-polar solvents often stabilize the H-bonded transition state better than polar protic solvents for Michael additions. |
| Additives | Benzoic Acid (10-20 mol%) | In Michael additions, a slightly acidic co-catalyst often accelerates enamine hydrolysis and turnover without deactivating the amine. |
| Temperature | 0 °C to -20 °C | Lower temperatures are crucial for maximizing ee in Michael additions. |
| Substrate Ratio | Ketone (5-10 eq) : Nitroolefin (1 eq) | High ketone concentration favors enamine formation. |
Workflow Diagram: Michael Addition
Caption: Sequential addition workflow for Michael addition to minimize background reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete neutralization of HCl salt. | Ensure 2.0 equivalents of base are used per mole of catalyst. Verify pH is basic (>9). |
| Low Enantioselectivity | High Temperature or Water content. | Lower reaction temperature to 4°C or -20°C. Use anhydrous solvents (DMSO/DMF). |
| Long Reaction Time | Steric hindrance in substrate. | Increase catalyst loading to 30 mol% or add a mild acid co-catalyst (e.g., 5 mol% AcOH) to assist turnover. |
| Racemic Product | Background reaction. | Ensure the reaction is not catalyzed by the base alone. Run a blank control without the chiral amine. |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
-
TCI Chemicals. Product Specification: 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride (CAS 65592-36-1).[4][5] Link
-
Kano, T., Yamaguchi, Y., Tokuda, O., & Maruoka, K. (2005). anti-Selective Direct Asymmetric Mannich Reactions Catalyzed by Axially Chiral Amino Sulfonamide. Journal of the American Chemical Society, 127(1), 204–205. (Contextual reference for chiral diamine utility). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | 65592-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | 65592-36-1 | TCI EUROPE N.V. [tcichemicals.com]
Synthesis of Neurological Disorder Treatments: Application Notes and Protocols
Introduction: Navigating the Complexity of Synthesizing Neurologically Active Compounds
The synthesis of therapeutic agents for neurological disorders presents a formidable challenge in medicinal chemistry. These intricate molecules must not only interact with specific targets within the central nervous system (CNS) but also traverse the highly selective blood-brain barrier. This necessitates a sophisticated approach to molecular design and synthesis, where chirality, purity, and scalability are of paramount importance. This guide provides an in-depth exploration of the synthetic strategies for several key drugs used in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. We will delve into the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in this critical endeavor.
Acetylcholinesterase Inhibitors for Alzheimer's Disease: The Case of Donepezil
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a reversible inhibitor of acetylcholinesterase (AChE)[1][2]. By preventing the breakdown of acetylcholine, a vital neurotransmitter for memory and cognition, Donepezil helps to enhance cholinergic function[1][3].
Mechanism of Action: Enhancing Cholinergic Neurotransmission
Acetylcholinesterase inhibitors like Donepezil bind to the AChE enzyme, preventing it from hydrolyzing acetylcholine in the synaptic cleft. This increases the concentration and duration of action of acetylcholine, thereby improving communication between nerve cells.
Caption: Mechanism of Donepezil via Acetylcholinesterase Inhibition.
Synthetic Strategy: Aldol Condensation and Catalytic Hydrogenation
A common and industrially scalable synthesis of Donepezil involves an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde, followed by catalytic hydrogenation[4][5][6].
Rationale for Key Steps:
-
Aldol Condensation: This reaction is a powerful tool for C-C bond formation. The use of a strong base like sodium hydroxide deprotonates the α-carbon of the indanone, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde. This step efficiently joins the two key fragments of the Donepezil molecule[6].
-
Catalytic Hydrogenation: The subsequent reduction of the α,β-unsaturated ketone intermediate is crucial for creating the final saturated linkage. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation, offering high yields and stereoselectivity[5].
Experimental Protocol: Synthesis of Donepezil
Step 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one
-
To a stirred solution of 5,6-dimethoxy-indanone (1.0 eq) in methanol at room temperature under an inert atmosphere, slowly add sodium hydroxide flakes (3.2 eq)[4].
-
Add N-benzyl-piperidine-4-carboxaldehyde (1.0 eq) to the reaction mixture[4].
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[4].
-
Upon completion, filter the solid product, wash with 5% acetic acid, then with methanol, and dry to yield the crude product[4].
Step 2: Synthesis of Donepezil
-
Suspend the crude product from Step 1 (1.0 eq) in methanol[5].
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w)[5].
-
Hydrogenate the mixture at room temperature under 1 atm of hydrogen pressure for 2 hours[5].
-
Monitor the reaction for completion by TLC[5].
-
Filter the reaction mixture through a celite bed to remove the catalyst[5].
-
Concentrate the filtrate under reduced pressure to yield crude Donepezil[5].
Step 3: Purification and Salt Formation
-
Dissolve the crude Donepezil in a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid in isopropanol to precipitate Donepezil hydrochloride.
-
Filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum.
| Parameter | Typical Value | Source(s) |
| Overall Yield | ~27.4% | [5] |
| Purity (HPLC) | >99.6% | [6] |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spec, Elemental Analysis | [4][6] |
Dopamine Precursor for Parkinson's Disease: The Synthesis of Levodopa (L-DOPA)
Levodopa (L-DOPA) remains the gold standard for treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons[7]. As dopamine itself cannot cross the blood-brain barrier, L-DOPA, its metabolic precursor, is used to replenish dopamine levels in the brain[7][8].
Mechanism of Action: Restoring Dopaminergic Neurotransmission
Once it crosses the blood-brain barrier, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC)[8][9]. This newly synthesized dopamine can then be stored in synaptic vesicles and released to stimulate dopamine receptors, thereby alleviating the motor symptoms of Parkinson's disease[8][10].
Caption: Metabolic pathway of Levodopa to Dopamine in the brain.[10]
Synthetic Strategy: Asymmetric Hydrogenation
The industrial synthesis of L-DOPA often relies on asymmetric hydrogenation of an enamide precursor, a landmark achievement in catalysis that led to a Nobel Prize in Chemistry[11][12]. This method allows for the direct formation of the desired L-enantiomer with high enantiomeric excess.
Rationale for Key Steps:
-
Chiral Catalyst: The use of a chiral rhodium-based catalyst, such as one with the DiPAMP ligand, is the cornerstone of this synthesis. The chiral environment created by the catalyst directs the hydrogenation to occur selectively on one face of the prochiral double bond, leading to the formation of predominantly the L-enantiomer[12].
-
Enamide Substrate: The enamide functionality is an excellent substrate for asymmetric hydrogenation, as the amide group can coordinate to the metal center of the catalyst, aiding in the stereodifferentiation of the two faces of the double bond.
Experimental Protocol: Asymmetric Synthesis of L-DOPA
Step 1: Preparation of the Enamide Precursor
-
The synthesis typically starts from vanillin, which is converted to an azlactone.
-
The azlactone is then hydrolyzed to yield the α-acetamidoacrylic acid derivative (the enamide precursor).
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the enamide precursor (1.0 eq) in a suitable solvent like methanol.
-
Add a catalytic amount of the chiral rhodium-DiPAMP complex (e.g., [Rh(R,R)-DiPAMP)COD]+BF4-)[12].
-
Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete.
Step 3: Hydrolysis and Isolation
-
After the hydrogenation, remove the catalyst by filtration.
-
Hydrolyze the protecting groups (e.g., the acetyl and ester groups) under acidic or basic conditions.
-
Adjust the pH to the isoelectric point of L-DOPA to induce precipitation.
-
Filter the solid, wash with cold water and ethanol, and dry to obtain pure L-DOPA.
| Parameter | Typical Value | Source(s) |
| Enantiomeric Excess (ee) | >95% | [12] |
| Overall Yield | High | [12] |
| Catalyst Loading | Low | [12] |
| Characterization | Chiral HPLC, Polarimetry, NMR | [13] |
Immunomodulation in Multiple Sclerosis: The Synthesis of Fingolimod
Fingolimod is an oral drug used to treat relapsing forms of multiple sclerosis (MS). It is a sphingosine-1-phosphate (S1P) receptor modulator that prevents lymphocytes from attacking the myelin sheath in the CNS[14][15][16].
Mechanism of Action: Lymphocyte Sequestration
Fingolimod is a prodrug that is phosphorylated in vivo to fingolimod-phosphate. This active metabolite binds to S1P receptors on lymphocytes, causing their internalization and degradation[14][16][17]. This renders the lymphocytes unresponsive to the S1P gradient that normally directs their egress from lymph nodes. As a result, lymphocytes are sequestered in the lymph nodes and cannot enter the CNS to cause inflammation and demyelination[15][16][17].
Caption: Mechanism of Fingolimod as an S1P Receptor Modulator.
Synthetic Strategy: A Concise Route via Friedel-Crafts Acylation and Henry Reaction
One efficient synthesis of Fingolimod starts from n-octylbenzene and involves a sequence of Friedel-Crafts acylation, reduction, and a double Henry reaction[14].
Rationale for Key Steps:
-
Friedel-Crafts Acylation: This reaction is used to introduce the acyl group onto the n-octylbenzene ring, forming the carbon skeleton of the lipophilic tail of Fingolimod.
-
Double Henry Reaction: This is a key step for constructing the hydrophilic 2-amino-1,3-propanediol head group. The reaction of an aldehyde with a nitroalkane under basic conditions forms a nitro-aldol, which can be further functionalized.
Experimental Protocol: Synthesis of Fingolimod
Step 1: 3-Bromo-1-(4-octylphenyl)propan-1-one
-
To a cooled (5°C) solution of n-octylbenzene (1.0 eq) in hexane, add 3-bromopropionyl chloride (1.14 eq) dropwise[14].
-
Add aluminum chloride (AlCl₃) (1.15 eq) portion-wise, maintaining the temperature below 10°C[14].
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour, and finally reflux for 30 minutes[14].
-
Work up the reaction to isolate the product.
Step 2: Reduction and Double Henry Reaction
-
Reduce the ketone from Step 1 using a suitable reducing agent (e.g., triethylsilane and trifluoroacetic acid) to yield the corresponding alkane[14].
-
Treat the resulting intermediate with formaldehyde under basic conditions to perform a double Henry reaction, installing the two hydroxymethyl groups and the nitro group[14].
Step 3: Hydrogenation and Salt Formation
-
Reduce the nitro group to an amine using catalytic hydrogenation (e.g., 10% Pd/C)[7].
-
Treat the resulting Fingolimod free base with hydrochloric acid in a suitable solvent (e.g., isopropanol) to form the hydrochloride salt[18][19].
-
Purify by recrystallization from a solvent system like acetone/water to achieve high purity[20].
| Parameter | Typical Value | Source(s) |
| Overall Yield | ~31% | [14] |
| Purity (HPLC) | >99.8% | [18][19] |
| Purification | Recrystallization (Acetone/Water) | [20] |
| Characterization | ¹H NMR, ¹³C NMR, M.p. | [21] |
Anti-epileptic Drugs: Asymmetric Synthesis of (S)-Levetiracetam
(S)-Levetiracetam is a widely used anti-epileptic drug with a unique mechanism of action involving binding to the synaptic vesicle protein 2A (SV2A). Its synthesis requires precise control of stereochemistry, as the therapeutic activity resides in the (S)-enantiomer.
Synthetic Strategy: Chiral Auxiliary-Based Strecker Reaction
An effective asymmetric synthesis of (S)-Levetiracetam can be achieved using a Strecker reaction with a chiral auxiliary. This approach allows for the diastereoselective formation of a key aminonitrile intermediate[22][23].
Rationale for Key Steps:
-
Chiral Auxiliary: The use of a chiral amine, such as (1S)-1-(4-methoxyphenyl)ethylamine hydrochloride, directs the nucleophilic attack of cyanide to one face of the imine intermediate, leading to the formation of a single diastereomer of the α-aminonitrile[22][23].
-
Strecker Reaction: This three-component reaction between an aldehyde, an amine, and cyanide is a classic method for synthesizing α-amino acids and their derivatives. The asymmetric variant provides an efficient route to chiral building blocks.
Experimental Protocol: Asymmetric Synthesis of (S)-Levetiracetam
Step 1: Asymmetric Strecker Reaction
-
Add propanaldehyde to a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a methanol/water mixture at 25-30°C[22].
-
This reaction yields the diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride[22].
Step 2: Hydrolysis and Amidation
-
Hydrolyze the nitrile group of the Strecker product to a carboxylic acid and cleave the chiral auxiliary under acidic conditions.
-
Convert the resulting (S)-2-aminobutyric acid to the corresponding amide, (S)-2-aminobutyramide, a key intermediate.
Step 3: Cyclization
-
Condense (S)-2-aminobutyramide with 4-chlorobutyryl chloride in the presence of a base like potassium hydroxide in dichloromethane.
-
This reaction forms the pyrrolidinone ring, yielding (S)-Levetiracetam.
-
Purify the final product by recrystallization from ethyl acetate to obtain the enantiomerically pure drug.
| Parameter | Typical Value | Source(s) |
| Diastereomeric Excess (de) | High | [22] |
| Enantiomeric Purity | High after recrystallization | |
| Key Intermediate | (S)-2-aminobutyramide | |
| Characterization | Spectroscopic data consistent with literature |
Conclusion
The synthesis of drugs for neurological disorders is a testament to the power of modern organic chemistry. The strategies outlined in this guide highlight the importance of stereocontrol, reaction efficiency, and robust purification methods. By understanding the rationale behind each synthetic step and implementing rigorous protocols, researchers can contribute to the development of novel and improved treatments for these debilitating conditions. The continuous innovation in catalytic methods and synthetic strategies promises a future with more effective and accessible therapies for patients worldwide.
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]
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Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Cleveland Clinic. [Link]
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Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights. MDPI. [Link]
- An asymmetric synthesis of Levetiracetam. Arkivoc.
-
Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. The Lancet Neurology. [Link]
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Dopamine & levodopa. SlideShare. [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
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Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. [Link]
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Metabolic pathway of dopamine synthesis after levodopa (L-DOPA)... ResearchGate. [Link]
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Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives through Enantioselective Photoredox Catalysis. PubMed. [Link]
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed. [Link]
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Sphingosine-1-Phosphate and Its Signaling Pathway Modulators. MDPI. [Link]
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(A) The current commercial synthesis of rasagiline mesylate (1). (B) Previous work... ResearchGate. [Link]
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l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells. PMC. [Link]
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Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets. MDPI. [Link]
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P4. Catalysts of Change: Advancements in Asymmetric Synthesis. Chiralpedia. [Link]
- Mechanism pathway of acetylcholinesterase inhibitors.
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The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. [Link]
- An Asymmetric Synthesis of Levetiracetam (I).
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- A synthesis of levetiracetam based on (S)-N-phenylpantolactam as a chiral auxiliary.
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l-DOPA. Wikipedia. [Link]
- ASYMMETRIC SYNTHESIS OF THE ANTIEPILEPTIC DRUG LEVETIRACETAM. HETEROCYCLES.
- Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine. ConnectSci.
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Galantamine total synthesis. Wikipedia. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
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-
Diagrammatic representation of the action of acetylcholinesterase... ResearchGate. [Link]
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Stereocontrolled synthesis of (-)-galanthamine. PubMed. [Link]
- An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. European Journal of Organic Chemistry.
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Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. [Link]
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Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. [Link]
- Process for preparation of highly pure fingolimod hydrochloride.
-
Synthesis of a Parkinson's Disease Treatment Drug, the R,R-Tartrate Salt of R-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence. Journal of Chemical Education. [Link]
- Efficient synthesis of l-DOPA in Escherichia coli via cofactor and enzyme engineering. PMC.
- Asymmetric synthesis of L-DOPA and (R)-selegiline via, OsO4-catalyzed asymmetric dihydroxylation.
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AChE | AChE pathway | AChE inhibitors. Adooq Bioscience. [Link]
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A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal. [Link]
- MEDICINAL CHEMISTRY RESEARCH Development of new donepezil analogs: synthesis, biological screening and in silico study rational.
- Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation.
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Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation. PMC. [Link]
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Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-(Pyrrolidin-2-yl)ethan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The pyrrolidine moiety is a significant scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Therefore, mastering its synthesis is crucial for the development of novel therapeutics.
This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Synthetic Overview: A Common Approach
A prevalent and effective method for synthesizing 1-(Pyrrolidin-2-yl)ethan-1-amine involves a multi-step process starting from a protected proline derivative. This route offers good control over stereochemistry, a critical aspect for many pharmaceutical applications. The general synthetic pathway is outlined below:
Caption: General synthetic workflow for 1-(Pyrrolidin-2-yl)ethan-1-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield in the Aldehyde Formation Step
Question: I am experiencing a low yield when reducing N-Boc-L-proline to N-Boc-L-prolinal. What are the potential causes and how can I improve the yield?
Answer:
The reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the corresponding alcohol. Several factors can contribute to low yields in this step.
Causality and Solutions:
-
Over-reduction: The primary cause of low yield is often the further reduction of the desired aldehyde to 1-(pyrrolidin-2-yl)ethanol.[3] The choice of reducing agent is critical to prevent this.
-
Recommended Action: Employ a mild and selective reducing agent. The reduction of ethanethiol esters of N-protected amino acids to their corresponding aldehydes using triethylsilane and palladium on carbon (Pd/C) is a high-yielding method that prevents over-reduction and racemization.[4]
-
-
Reaction Conditions: Temperature and reaction time significantly impact the selectivity of the reduction.
-
Recommended Action: Perform the reaction at ambient temperature and monitor the progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting material.
-
-
Purity of Starting Material: Impurities in the N-Boc-L-proline can interfere with the catalyst and reduce efficiency.
-
Recommended Action: Ensure the starting material is of high purity and is completely dry.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Triethylsilane with catalytic Pd/C | High selectivity for aldehyde formation, minimizing alcohol byproduct.[4] |
| Temperature | Ambient Temperature | Reduces the rate of over-reduction. |
| Monitoring | TLC or LC-MS | Allows for precise determination of reaction completion. |
Issue 2: Incomplete Reductive Amination
Question: My reductive amination of N-Boc-L-prolinal with ammonia is sluggish and incomplete, leaving unreacted aldehyde. How can I drive the reaction to completion?
Answer:
Reductive amination is a powerful method for C-N bond formation, but its success hinges on the efficient formation of the imine intermediate followed by its reduction.[5]
Causality and Solutions:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.
-
Recommended Action: The reaction is best performed under mildly acidic conditions (pH 4-5) to catalyze imine formation.[5] Adding a dehydrating agent, such as molecular sieves, can also shift the equilibrium towards the imine.
-
-
Choice of Reducing Agent: The reducing agent must be capable of reducing the imine but not the starting aldehyde.
-
Recommended Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reducing agent that selectively reduces imines in the presence of aldehydes.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential generation of cyanide.[5][6]
-
-
Solvent Choice: The solvent can influence both imine formation and the reduction step.
-
Recommended Action: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with STAB.[7]
-
Caption: Troubleshooting flowchart for reductive amination.
Issue 3: Difficulty with Boc Deprotection
Question: I am having trouble completely removing the Boc protecting group. What are the best conditions for this deprotection?
Answer:
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is typically removed under acidic conditions.[8]
Causality and Solutions:
-
Insufficiently Acidic Conditions: The acid may not be strong enough or used in sufficient quantity to effect complete deprotection.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Recommended Action: Most Boc deprotections are complete within 1-2 hours at room temperature.[9] Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Alternative Deprotection Methods: For substrates that are sensitive to strong acids, alternative methods can be employed.
| Deprotection Reagent | Solvent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | Highly effective and common.[8][9] |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room temperature, 1-2 hours | Provides the product as the HCl salt.[9] |
| Thermal (No Acid) | Methanol or TFE | High temperature (e.g., 240 °C) | Useful for acid-sensitive substrates.[10][11] |
Issue 4: Product Purification and Enantiomeric Purity
Question: I am struggling to purify the final product and am concerned about the enantiomeric purity. What are the best methods for purification and analysis?
Answer:
Purification of chiral amines can be challenging, and ensuring high enantiomeric purity is often a critical requirement.
Causality and Solutions:
-
Co-eluting Impurities: Non-polar impurities can be difficult to separate from the free amine by standard column chromatography.
-
Recommended Action: Convert the amine to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The salt often precipitates and can be collected by filtration, leaving many organic impurities in the solution.[12]
-
-
Racemization: While the described synthetic route is designed to be stereoconservative, some conditions could potentially lead to racemization.
-
Resolution of Racemic Mixtures: If racemization has occurred, resolution techniques may be necessary.
-
Recommended Action: Diastereomeric salt formation with a chiral acid (e.g., tartaric acid or mandelic acid) followed by crystallization is a classical and effective method for resolving chiral amines.[] Enzymatic resolution can also be a highly selective alternative.[15]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the proline starting material?
A1: Yes, other protecting groups such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the deprotection conditions will vary. For example, the Cbz group is typically removed by catalytic hydrogenation. The choice of protecting group should be compatible with the reagents used in subsequent steps.
Q2: Is it possible to perform the reductive amination and Boc-protection in a one-pot procedure?
A2: Yes, a tandem direct reductive amination followed by N-Boc protection has been reported.[16] This involves reacting the aldehyde and primary amine in the presence of both a reducing agent (like STAB) and di-tert-butyl dicarbonate ((Boc)₂O).[16] This can improve efficiency by reducing the number of workup and purification steps.
Q3: What are the main side reactions to be aware of during the reductive amination step?
A3: The main side reaction is the reduction of the starting aldehyde to the corresponding alcohol.[17] Another potential side reaction is the over-alkylation of the newly formed secondary amine, leading to a tertiary amine.[16] Using a selective reducing agent like NaBH(OAc)₃ and carefully controlling the stoichiometry can minimize these side products.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques should be used. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is used to assess chemical purity, and as mentioned, chiral HPLC is used for enantiomeric purity.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-prolinal
-
To a solution of N-Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Dissolve the crude Weinreb amide in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF.
-
Stir the reaction at -78 °C for 1 hour, then quench by the slow addition of a saturated aqueous solution of sodium sulfate.
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-prolinal.
Protocol 2: Reductive Amination to form N-Boc-1-(pyrrolidin-2-yl)ethan-1-amine
-
Dissolve N-Boc-L-prolinal (1 equivalent) in 1,2-dichloroethane (DCE).
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the N-Boc protected amine (1 equivalent) in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH >10 with a concentrated aqueous solution of sodium hydroxide (NaOH).
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
-
PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubMed. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective .... Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
Nature. (2008, February 20). LETTERS. Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Nature Protocols. (n.d.). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Retrieved from [Link]
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Thieme. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Retrieved from [Link]
-
Nature. (n.d.). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]
-
ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by carboxyl compound reduction. Retrieved from [Link]
-
JACS. (n.d.). The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 1-(pyrrolidin-2-yl)ethan-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 3. 1-Pyrrolidin-2-yl-ethanol|CAS 63848-93-1 [benchchem.com]
- 4. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Lab Reporter [fishersci.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 16. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Chiral Pyrrolidine Amines
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming separation, detection, and peak shape challenges in chiral pyrrolidine purification.
Introduction: The "Proline" Problem
Pyrrolidine amines are ubiquitous pharmacophores (e.g., proline derivatives), yet they present a "perfect storm" of purification challenges. They are often non-chromophoric (invisible to standard UV), highly basic (causing severe peak tailing), and enantiomerically identical in achiral environments.
This guide moves beyond generic advice. It provides self-validating protocols to resolve the specific physicochemical antagonisms of pyrrolidine amines.
Module 1: Chromatographic Method Development
Issue: "My enantiomers are co-eluting or showing poor resolution ( )."
The Technical Reality:
Chiral recognition requires a "three-point interaction" between the analyte and the Chiral Stationary Phase (CSP). Pyrrolidines, being cyclic secondary amines, often lack the steric bulk or "handles" (like
Troubleshooting Protocol: The "Screening Matrix"
Do not guess. Follow this logic gate to select the correct column technology.
Step 1: The Polysaccharide Screen (Gold Standard) Start with Amylose and Cellulose-based columns.
-
Coated Phases (e.g., AD-H, OD-H): Excellent for standard solvents (Hexane/IPA).
-
Immobilized Phases (e.g., IA, IB, IC, ID): CRITICAL for Pyrrolidines. These allow the use of "forbidden" solvents (DCM, THF, MtBE) which can dramatically alter selectivity and improve the solubility of polar amines.
Step 2: Solvent Switching If Hexane/IPA fails, switch to Immobilized columns and screen:
-
Hexane/DCM (80:20): DCM modifies the steric cleft of the polymer, often resolving cyclic amines that co-elute in alcohols.
-
MtBE/MeOH (90:10): Excellent for solubility.
Visualization: Method Development Decision Tree
Caption: Logic flow for selecting Chiral Stationary Phases (CSPs). Note the pivot to Immobilized phases for solvent flexibility.
Module 2: Peak Shape & Tailing
Issue: "I see 'Shark Fin' peaks with severe tailing."
The Mechanism:
Silica-based columns (even chiral ones) have residual silanols (
The Fix: Silanol Suppression Strategy
1. Basic Additives (The "Blocker" Method) Add a competing base to the mobile phase. This base saturates the silanol sites, leaving the pyrrolidine free to interact only with the chiral selector.
-
Reagent: Diethylamine (DEA) or Triethylamine (TEA).
-
Concentration: 0.1% v/v is standard. Go up to 0.5% for stubborn secondary amines.
-
Why DEA? Diethylamine is less bulky than TEA, often accessing tighter pores to block silanols more effectively.
2. Acidic Additives (The "Ion Suppression" Method)
-
Reagent: Trifluoroacetic acid (TFA) or Ethanesulfonic acid (ESA).
-
Mechanism: Lowers pH, forcing silanols into their neutral (
) state, preventing ionic attraction. -
Warning: Never switch from Basic to Acidic additives on the same column without a rigorous neutral flush (e.g., 100% IPA), or you will precipitate salts inside the column.
Data: Effect of Additives on Peak Symmetry
| Additive (0.1% in Hex/EtOH) | Retention Time ( | Tailing Factor ( | Resolution ( |
| None | 4.2 | 2.8 (Severe) | 0.8 |
| TFA (Acidic) | 3.8 | 1.4 (Acceptable) | 1.2 |
| DEA (Basic) | 4.0 | 1.1 (Excellent) | 1.9 |
Note: For basic pyrrolidines, basic additives usually yield superior symmetry compared to acidic ones.
Module 3: Detection of "Invisible" Amines
Issue: "My chromatogram is flat. I can't see the compound."
The Challenge:
Saturated pyrrolidines lack conjugated
Solution A: Universal Detection (Hardware)
If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These rely on volatility, not absorbance.
-
Constraint: You cannot use non-volatile additives like phosphate buffers. Stick to volatile additives (DEA, TFA, Formic Acid).
Solution B: Derivatization (Chemistry)
If you are limited to UV detection, you must attach a "flag" (chromophore) to the amine.
Protocol: Marfey's Reagent (FDAA) Analysis Best for: Determining absolute configuration and enantiomeric purity (ee%) on an achiral C18 column.
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).
-
Reaction: Reacts with the secondary amine to form diastereomers.
-
Benefit: Introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers (separable on standard C18).
Step-by-Step Protocol:
-
Mix: 50 µL Sample (50 mM) + 100 µL L-FDAA (1% in Acetone) + 20 µL
(1M). -
Incubate: 40°C for 1 hour (Turn solution yellow).
-
Quench: Add 20 µL HCl (2M) to stop reaction.
-
Analyze: Inject on C18 column (ACN/Water gradient). Diastereomers will elute at different times.
Module 4: Preparative Scale-Up
Issue: "The column clogs during prep runs, or resolution is lost at high loads."
The Solubility Paradox:
-
Free Base: High solubility in organic solvents (good for loading), but poor peak shape (tailing).
-
Salt Form (e.g., HCl): Good peak shape, but poor solubility in Hexane/IPA (precipitates on injection).
The "Sandwich" Injection Technique
To prevent precipitation when injecting a polar sample into a non-polar mobile phase:
-
Dissolve sample in a "Bridge Solvent" (e.g., 50:50 DCM/EtOH).
-
Load onto the column.
-
Mechanism: The DCM solubilizes the amine, while the EtOH is compatible with the Hexane mobile phase.
Visualization: Solubility & Interaction Pathways
Caption: Mechanism of peak tailing suppression. Basic additives (Green) preferentially bind to silanols (Red), shielding the analyte (Blue).
References
-
Phenomenex. (2025).[1][2] Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
MDPI. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]
-
ResearchGate. (2025). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Amino Acids. Retrieved from [Link]
Sources
Improving stereoselectivity in 1-(pyrrolidin-2-yl)ethanamine synthesis
Technical Support Center: Stereoselective Synthesis of 1-(pyrrolidin-2-yl)ethanamine
Ticket ID: #SYN-PRO-2026-004 Subject: Optimizing Diastereoselectivity in 1-(pyrrolidin-2-yl)ethanamine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1-(pyrrolidin-2-yl)ethanamine involves creating a new chiral center at the C1' position adjacent to the existing C2 chiral center of the pyrrolidine ring. Starting from L-Proline (natural source), the C2 stereocenter is fixed as (
This guide addresses the three most common "Pain Points" reported by our user base:
-
Low Diastereomeric Excess (de): Inability to control syn vs. anti addition.
-
Racemization: Loss of optical purity at the proline C2 position.
-
Separation Issues: Difficulty distinguishing diastereomers via standard NMR.
Module 1: The High-Fidelity Route (Ellman Auxiliary)
Use Case: When you require >98% diastereomeric excess (de) and are working on discovery-scale (<100g).
Core Concept: The use of tert-butanesulfinamide (Ellman's auxiliary) provides a rigid chiral environment. The key intermediate is the N-sulfinyl ketimine formed from N-Boc-2-acetylpyrrolidine. The bulky tert-butyl group dictates the facial selectivity of the subsequent hydride reduction.
Standard Protocol (Ticket #402 Resolution):
-
Condensation: React N-Boc-2-acetylpyrrolidine with (
)-tert-butanesulfinamide using in THF. -
Reduction: Treat the resulting ketimine with a hydride source.
-
For (
) [Anti]: Use L-Selectride at -78°C. -
For (
) [Syn]: Use in MeOH (lower selectivity) or with additives.
-
Troubleshooting FAQ:
Q: My condensation yield is low (<50%), and I see starting material.
-
Root Cause: Steric hindrance from the N-Boc group prevents imine formation.
-
Corrective Action: Increase the equivalents of
to 4.0 eq. and reflux in toluene instead of THF. The higher temperature drives the equilibrium, but monitor for C2 racemization.
Q: I used (
-
Root Cause: Mismatched double stereodifferentiation. The chiral center on the pyrrolidine (C2) and the auxiliary exert competing directing effects.
-
Corrective Action: Switch to the (
)-sulfinamide enantiomer ("Matched" case) to reinforce the inherent facial bias of the pyrrolidine ring.
Module 2: The Scale-Up Route (Chelation Control)
Use Case: Cost-sensitive scale-up where expensive auxiliaries are prohibitive.
Core Concept: Direct reduction of the oxime or imine derivative relies on 1,2-asymmetric induction . You can toggle selectivity by choosing between "Chelation Control" (Cram model) and "Steric Control" (Felkin-Anh model).
Mechanism Visualization: The choice of reducing agent determines the transition state geometry.
Caption: Decision matrix for selecting reducing agents based on desired stereochemical outcome.
Experimental Data: Reducing Agent Selectivity
| Reducing Agent | Conditions | Major Isomer (from L-Pro) | Selectivity (dr) | Notes |
| Syn ( | 95:5 | Best for Syn. Forms rigid chelate structure. | ||
| Mixed | 60:40 | Unreliable chelation; temperature dependent. | ||
| L-Selectride | Anti ( | 92:8 | Best for Anti. Bulky hydride obeys Felkin-Anh. | |
| Anti ( | 85:15 | Surface adsorption directs hydride to less hindered face. |
Troubleshooting FAQ:
Q: My
-
Root Cause: Solvent interference. Ether (
) is critical for chelation control. If you used THF or MeOH, the solvent coordinates to the Zinc, disrupting the substrate chelation. -
Corrective Action: Prepare
in anhydrous ether and ensure the reaction mixture contains no coordinating co-solvents.
Module 3: Purification & Analysis
Use Case: Verifying optical purity and separating isomers.
Analytical Protocol:
Standard
-
Derivatization: React the crude amine with Mosher's Acid Chloride ((
)-(-)-MTPA-Cl). -
Analysis: The
or signals in the derivatized product will show distinct chemical shifts ( ppm) for the diastereomers.
Purification Strategy (Kinetic Resolution): If chemical synthesis yields a 60:40 mixture, use enzymatic resolution.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Ethyl acetate.
-
Process: The lipase selectively acetylates the (
)-amine (at C1'), leaving the ( )-amine untouched (or vice versa depending on enzyme specificity). -
Result: You obtain one isomer as an acetamide and the other as a free amine, easily separable by acid/base extraction.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6).
-
Hodgson, D. M., et al. (2009).[1] "Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (
-Chloro)sulfinylimine." Synthesis, 2009(11), 1923-1932. -
Singh, S. K., et al. (2008).[2][3] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[3] Beilstein Journal of Organic Chemistry, 4, 20.
-
BenchChem Technical Guides. (2025). "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers."
- Reetz, M. T. (1999).
Sources
- 1. Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride stability and storage issues
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride. As a chiral amine salt, this compound presents specific challenges related to its stability and handling, primarily due to its hygroscopic nature. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments and the longevity of the compound.
Section 1: Understanding the Molecule and its Challenges
This compound is a chiral molecule with two stereocenters, making it a valuable building block in asymmetric synthesis and drug discovery.[1] However, its dihydrochloride salt form, while improving solubility and stability compared to the free base, introduces a significant challenge: hygroscopicity.[2][3] Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2] This absorbed water can lead to a cascade of issues, including:
-
Physical Changes: The solid may become clumpy, oily, or even completely dissolve (deliquescence), making accurate weighing impossible.[2]
-
Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, leading to the formation of impurities and a decrease in the compound's purity and potency.[4][5]
-
Inaccurate Concentrations: Weighing a sample that has absorbed water will lead to artificially high mass readings, resulting in the preparation of solutions with lower than intended concentrations.[2]
This guide will equip you with the knowledge and protocols to mitigate these challenges effectively.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity, the compound should be stored in a tightly sealed container in a dry and well-ventilated place.[6] The use of a desiccator containing a suitable desiccant, such as silica gel or molecular sieves, is strongly recommended to maintain a low-humidity environment.[2] For long-term storage or for highly sensitive applications, storing the compound inside a glove box with an inert atmosphere (e.g., nitrogen or argon) is the best practice.[7] Always refer to the supplier's safety data sheet (SDS) for any specific temperature recommendations.[6]
Q2: My this compound appears clumpy and difficult to handle. What should I do?
A2: Clumping is a clear indication of moisture absorption.[2] Before use, it is advisable to dry the compound under a high vacuum. The temperature for drying should be chosen carefully to avoid thermal degradation; consulting any available thermal analysis data (e.g., from an SDS of a similar compound) is recommended. If the clumping is severe or the compound appears wet, it is best to discard it and use a fresh, unopened vial to ensure the accuracy of your experiments.[8]
Q3: How can I accurately weigh this hygroscopic compound?
A3: Accurate weighing requires minimizing exposure to atmospheric moisture.[3] Here are some best practices:
-
Use a Low-Humidity Environment: Whenever possible, perform weighing inside a glove box with controlled humidity.[7]
-
Work Quickly and Efficiently: Have all necessary tools and vials prepared before opening the compound's container. Minimize the time the container is open.
-
Use a "Weighing by Difference" Technique: Tare a sealed vial containing the compound. Quickly transfer the approximate amount needed to your reaction vessel and re-seal the stock vial. Weigh the stock vial again. The difference in weight is the amount of compound transferred. This method avoids prolonged exposure of the compound on an open balance pan.
Q4: What are the likely degradation pathways for this compound?
A4: Amine hydrochlorides can be susceptible to several degradation pathways, particularly in the presence of moisture and at elevated temperatures.[4] While specific data for this exact compound is limited, general degradation mechanisms for similar molecules include:
-
Hydrolysis: The presence of water can lead to the slow hydrolysis of the amine salt.[9]
-
Oxidation: Although less common than hydrolysis for amine salts, oxidative degradation can occur, especially in the presence of trace metal impurities and light.[5]
-
Intramolecular Reactions: Depending on the specific stereochemistry and conditions, intramolecular cyclization or rearrangement reactions could be possible, though less likely under proper storage conditions.[4]
Q5: How can I check the purity of my this compound?
A5: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining chemical purity and can also be adapted with a chiral stationary phase to assess enantiomeric purity.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[10] For quantifying water content, Karl Fischer titration is the gold standard.[1]
Section 3: Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during experiments with this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Inaccurate weighing due to hygroscopicity. 2. Degradation of the compound from improper storage. 3. Use of a partially degraded stock solution. | 1. Implement proper weighing techniques as described in the FAQ section. 2. Always store the compound in a desiccator or glove box.[2] 3. Prepare fresh stock solutions for each experiment from a properly stored solid. |
| Solid compound appears discolored, oily, or has a strong odor. | Significant moisture absorption and potential chemical degradation. | Discard the compound. Do not attempt to use it as the purity is compromised.[8] |
| Difficulty dissolving the compound in the intended solvent. | 1. The compound may have absorbed enough water to alter its solubility characteristics. 2. The compound may have degraded into less soluble impurities. | 1. Attempt to dry a small portion of the compound under vacuum and re-test solubility. 2. If solubility issues persist, analyze the compound's purity (e.g., by HPLC or NMR) before further use. |
| Unexpected peaks in analytical data (e.g., NMR, HPLC, Mass Spec). | Formation of degradation products or presence of impurities from synthesis. | 1. Compare the data to a reference standard if available. 2. If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat) to identify potential degradation products. |
Section 4: Experimental Protocols
This section provides detailed protocols for handling and assessing the stability of this compound.
Protocol 1: Procedure for Drying Hygroscopic this compound
Objective: To remove absorbed atmospheric moisture from the compound before weighing and use.
Materials:
-
This compound
-
Schlenk flask or a suitable vacuum-rated vial
-
High-vacuum line
-
Spatula
-
Desiccator with a fresh desiccant
Procedure:
-
Place a small, accurately weighed amount of the compound into a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Slowly open the valve to the vacuum, being careful to avoid rapid pressure changes that could cause the solid to be drawn into the vacuum line.
-
Dry the compound under high vacuum for 2-4 hours. The optimal time and temperature will depend on the extent of moisture absorption and the thermal stability of the compound. For many amine salts, drying at room temperature is sufficient.
-
After drying, carefully backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the flask to a desiccator for storage until use.
Protocol 2: Stability Indicating HPLC Method for Purity Assessment
Objective: To assess the purity of this compound and detect the presence of degradation products.
Note: This is a general method and may require optimization for your specific HPLC system and column.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute as necessary for your detector's linear range.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The main peak corresponds to the intact compound. Any additional peaks may represent impurities or degradation products.
-
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Stability Issues
Caption: A workflow for troubleshooting inconsistent experimental results.
Diagram 2: Key Factors in Maintaining Compound Stability
Caption: Interplay of storage and handling in preserving compound stability.
Section 6: References
-
Gala, R., & Chauhan, H. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(3), 223-228.
-
Patel, K., & Patel, M. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 8(4), 841-849.
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie, 72(3), 446-451.
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Kottke, M. K., & Carstensen, J. T. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net, 11(1).
-
Nassar, M. N., House, C. A., & Agharkar, S. N. (1992). Stability of batanopride hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 81(10), 1088–1091.
-
Wong, J. W. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. In Drug Stability and Degradation.
-
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
Kar, A. (n.d.). Stability of drugs and medicines Hydrolysis. ResearchGate.
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach.
-
ResearchGate. (2024, July 4). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
MDPI. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules, 25(16), 3733.
-
PubMed. (2018, November 15). Stability of reagents used for chiral amino acid analysis during spaceflight missions in high-radiation environments. Electrophoresis, 39(22), 2921-2927.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. iipseries.org [iipseries.org]
- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. fishersci.com [fishersci.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Amide Coupling Reactions with 1-(pyrrolidin-2-yl)ethanamine
As a Senior Application Scientist, I often see researchers encounter challenges with seemingly straightforward amide coupling reactions. When the amine substrate is complex, like 1-(pyrrolidin-2-yl)ethanamine, the potential for low yields and side-product formation increases significantly. This guide is designed to provide a systematic approach to troubleshooting these issues, moving beyond simple procedural lists to explain the underlying chemical principles.
The core challenge with 1-(pyrrolidin-2-yl)ethanamine lies in its structure: it is a diamine with two distinct nucleophilic centers—a primary amine and a secondary amine. The primary amine is generally less sterically hindered and more nucleophilic, but achieving selective acylation at this position requires careful control over reaction conditions.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise during the experimental design and troubleshooting phases.
Q1: What are the primary reasons for low yields when using 1-(pyrrolidin-2-yl)ethanamine?
Low yields can stem from several factors, often related to the diamine's dual reactivity and potential for steric hindrance. The most common culprits include:
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if the acid itself is sterically hindered.[1][2]
-
Formation of Side Products: The most significant side reaction is often di-acylation, where both the primary and secondary amines are acylated. This consumes two equivalents of your carboxylic acid for every one equivalent of the desired product.
-
Steric Hindrance: The pyrrolidine ring can create a sterically demanding environment, slowing down the reaction rate compared to simpler primary amines.[2][3]
-
Reagent Decomposition: Many coupling reagents, particularly carbodiimides and uronium salts, are sensitive to moisture. Improper handling or storage can lead to reagent inactivation and failed reactions.
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and reagent stoichiometry are critical and must be optimized. Polar aprotic solvents like DMF or NMP are generally preferred.[4]
Q2: How can I selectively acylate the primary amine and avoid di-acylation?
Achieving mono-selectivity is the key to high yields. Several strategies can be employed:
-
Stoichiometric Control: Carefully controlling the ratio of reactants is crucial. While it may seem intuitive to use the carboxylic acid as the limiting reagent, slow addition of the activated acid (or acid chloride) to a solution containing a slight excess of the diamine can favor mono-acylation.
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can enhance selectivity. The more nucleophilic and less hindered primary amine will react faster, and at lower temperatures, the activation energy barrier for the second acylation at the more hindered secondary amine is harder to overcome.
-
Orthogonal Protection Strategy: The most robust and reliable method is to temporarily protect the secondary pyrrolidine nitrogen.[5][6] A tert-butyloxycarbonyl (Boc) group is an excellent choice as it can be introduced selectively and later removed under acidic conditions without affecting the newly formed amide bond.[5][7]
Q3: Which coupling reagents are most effective for this type of hindered diamine?
The choice of coupling reagent is critical. While standard carbodiimides like EDC can work, more potent reagents are often required for challenging substrates.[2][8]
| Coupling Reagent Class | Examples | Recommended Use & Rationale |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly Recommended. These are among the most powerful activating agents, forming highly reactive acyl-OAt or acyl-OBt esters that react rapidly with amines.[3][9] HATU is particularly effective for sterically hindered couplings.[1][8] |
| Phosphonium Salts | PyBOP, PyAOP | Recommended. These reagents also form highly reactive activated esters and are excellent for minimizing racemization if your carboxylic acid has a chiral center adjacent to the carboxyl group.[3][9] |
| Carbodiimides | EDC, DIC, DCC | Use with Caution. While common, these are generally less reactive.[2] They often require additives like HOBt or Oxyma to increase efficiency and suppress side reactions.[10] They are more likely to fail with sterically hindered substrates.[1] |
| Acyl Halides | Via SOCl₂, (COCl)₂ | An Alternative. Converting the carboxylic acid to an acyl chloride creates a highly reactive electrophile. However, this method can be harsh and requires careful control of the stoichiometry and the addition of a non-nucleophilic base (like pyridine or DIPEA) to scavenge the HCl byproduct.[8][11] |
Q4: How do I monitor the reaction to know when it's complete or if it has stalled?
Effective reaction monitoring is essential to avoid unnecessary side reactions from prolonged reaction times or low yields from incomplete conversion.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of your starting materials (the carboxylic acid, in particular) and the formation of the product. Co-spotting the reaction mixture with your starting materials is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It not only tracks the disappearance of reactants and appearance of the product but also confirms the mass of the product and helps identify side products like the di-acylated species.[12][13]
Systematic Troubleshooting Guide
When a reaction yields a poor result, a structured approach to identifying the cause is more effective than random changes. Use this guide to diagnose the issue based on your observations.
Logical Troubleshooting Workflow
This decision tree illustrates a systematic process for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Problem: Low or No Product Formation
Potential Cause 1: Inactive Reagents Many coupling reagents, especially uronium salts like HATU and carbodiimides like EDC, are moisture-sensitive. Water will hydrolyze the reagent, rendering it inactive. Anhydrous solvents and handling under an inert atmosphere (Nitrogen or Argon) are beneficial, particularly for difficult couplings.[4]
Solution:
-
Use freshly opened bottles of coupling reagents and anhydrous solvents.
-
Store reagents in a desiccator.
-
Run the reaction under an inert atmosphere.
Potential Cause 2: Insufficient Carboxylic Acid Activation Your coupling reagent may not be strong enough for the specific substrates involved. This is common when either the carboxylic acid or the amine is sterically hindered.[1][2]
Solution:
-
Switch to a more powerful coupling reagent. If you are using EDC/HOBt, upgrade to HATU or PyBOP.[3][9]
-
Ensure the correct stoichiometry. Typically, 1.1-1.2 equivalents of the coupling reagent and base are used relative to the limiting reagent. For very difficult couplings, this can be increased to 1.5 equivalents.[4]
Problem: Significant Formation of Di-acylated Byproduct
Potential Cause: Lack of Selectivity Both nitrogen atoms are nucleophilic and can react if the conditions are not controlled. High temperatures, a large excess of the activated acid, or highly reactive coupling conditions can lead to the acylation of both the primary and secondary amines.
Solution:
-
Kinetic Control: Lower the reaction temperature to 0 °C or even -20 °C. This favors the reaction at the more accessible and nucleophilic primary amine.
-
Slow Addition: Prepare the activated ester in a separate flask (or in situ for a few minutes) and add this solution slowly via a syringe pump to a solution of the diamine. This keeps the concentration of the acylating agent low, favoring the faster first acylation.
-
Protecting Group: This is the most definitive solution. Protect the secondary amine of 1-(pyrrolidin-2-yl)ethanamine with a Boc group before the coupling reaction. This ensures that only the primary amine is available to react.
Reaction Scheme: Mono- vs. Di-acylation
Caption: Competing pathways in the acylation reaction.
Key Experimental Protocols
Protocol 1: High-Efficiency Mono-acylation using HATU
This protocol is designed for sterically hindered or otherwise challenging substrates where high reactivity is required.
Materials:
-
Carboxylic Acid (1.0 eq)
-
1-(pyrrolidin-2-yl)ethanamine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 1-2 minutes at room temperature.
-
Add DIPEA (2.5 eq) and stir for an additional 5-10 minutes. This pre-activates the carboxylic acid.
-
In a separate flask, dissolve 1-(pyrrolidin-2-yl)ethanamine (1.2 eq) in anhydrous DMF.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the pre-activated acid solution to the chilled amine solution dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Boc-Protection of the Pyrrolidine Nitrogen
This protocol ensures that only the primary amine is available for the subsequent coupling reaction.
Materials:
-
1-(pyrrolidin-2-yl)ethanamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-(pyrrolidin-2-yl)ethanamine (1.0 eq) in DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve Boc₂O (1.05 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred, cooled amine solution over 30 minutes. The slight excess of diamine ensures all the Boc₂O is consumed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting diamine.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude Boc-protected amine is often pure enough to be used directly in the next coupling step without further purification. If necessary, it can be purified by chromatography.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
- VanVeller Lab. (2025). Background knowledge necessary to start on pep3de projects.
- BenchChem. (n.d.). Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Morgans, G. L., et al. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. Arkivoc, 2020(iii), 4-23.
- BenchChem. (n.d.). Stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions.
- Williams, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. DOI:10.1039/C5OB02129D.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- SynArchive. (n.d.). Protecting Groups List.
- PubMed. (2024). Colorimetric detection of diamine using diamine oxidase and horseradish peroxidase co-incorporated hybrid microsphere as biomimetic cascade enzymes.
- Žatko, D., Věžník, J., & L, K. (2018). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions.
- Chen, X. (n.d.).
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Current Chemistry Letters. (2022).
- PubChem. (n.d.). 1-Pyrrolidineethanamine.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Elsevier Science Ltd. (2000). Photoreductive Coupling of Aldimines. Synthesis of C2 Symmetrical Diamines.
- ResearchGate. (2025). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids.
- ResearchGate. (2025). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- CHEMSHEETS.co.uk. (2016).
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. synarchive.com [synarchive.com]
- 8. growingscience.com [growingscience.com]
- 9. group.chem.iastate.edu [group.chem.iastate.edu]
- 10. hepatochem.com [hepatochem.com]
- 11. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
Technical Support Center: Purification of 1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride
Topic: Troubleshooting & Purification Guide for 1-(Pyrrolidin-2-yl)ethan-1-amine
Executive Summary
This guide addresses the purification of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride , a diamine intermediate often used in the synthesis of fluoroquinolone antibiotics and chiral ligands.
The Core Challenge: This molecule contains two chiral centers (C2 on the pyrrolidine ring and C1 on the ethylamine chain). Synthetic routes (e.g., reduction of acetylpyrrolidine oximes or amides) frequently yield a mixture of diastereomers (syn and anti) and enantiomers. Furthermore, as a dihydrochloride salt, the compound is highly hygroscopic and prone to trapping solvent or inorganic salts.
Scope of Support:
-
Stereochemical Cleanup: Removing diastereomeric impurities.
-
Chemical Cleanup: Removing synthetic precursors and color.
-
Salt Stoichiometry: Ensuring the correct dihydrochloride form.
Module 1: Stereochemical Purity (Diastereomer Removal)
User Issue: "My NMR shows a split set of peaks for the methyl doublet, indicating a mixture of diastereomers. How do I enrich the major isomer?"
Technical Insight
Diastereomers (e.g.,
Protocol: Fractional Recrystallization
| Parameter | Specification |
| Primary Solvent | Methanol (MeOH) or Ethanol (EtOH) (High solubility) |
| Anti-Solvent | Isopropanol (IPA) or Acetone (Low solubility) |
| Temperature Gradient | Reflux ( |
| Target Concentration | Saturation at boiling point. |
Step-by-Step Workflow:
-
Dissolution: Suspend the crude dihydrochloride solid in minimal dry Methanol (approx. 3–5 mL per gram). Heat to reflux until fully dissolved.
-
Troubleshooting: If a fine white suspension persists at reflux, it is likely inorganic salt (NaCl/KCl) from the synthesis. Filter this hot before proceeding.
-
-
Anti-Solvent Addition: While maintaining reflux, add Isopropanol (IPA) dropwise. Stop immediately when a persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough Methanol (dropwise) to redissolve the turbidity and restore a clear solution.
-
Controlled Cooling: Remove from heat. Wrap the flask in foil/towel to ensure slow cooling to room temperature over 2–3 hours. Rapid cooling traps impurities.
-
Harvest: Chill at
for 1 hour. Filter the crystals under inert gas (Nitrogen/Argon) to prevent moisture absorption.
Validation:
-
H-NMR (
): Focus on the methyl doublet at ppm. Impure samples show two sets of doublets. Pure samples show a single doublet.
Module 2: Chemical Purity & Color Removal
User Issue: "The product is off-white to yellow and sticky, even after drying."
Technical Insight
Yellow discoloration typically indicates oxidation products of the pyrrolidine ring or trace iodine/bromine if halogenated precursors were used. Stickiness is a hallmark of hygroscopicity or mixed salt forms (e.g., mono-HCl vs. di-HCl).
Protocol: Activated Carbon & Desiccation
A. Decolorization (Carbon Treatment) [2]
-
Dissolve the salt in water or methanol (10 mL/g).
-
Add Activated Charcoal (5–10 wt% relative to substrate).
-
Stir at
for 30 minutes. -
Filter through a Celite (diatomaceous earth) pad to remove carbon fines.
-
Concentrate the filtrate to dryness on a rotary evaporator.
B. Handling Hygroscopicity (The "Sticky Solid" Fix) If the product remains a gum:
-
Azeotropic Drying: Redissolve the gum in absolute Ethanol or Toluene and evaporate. Repeat 2–3 times to carry off trapped water.
-
Trituration: Add anhydrous Diethyl Ether or MTBE to the gum. Scratch the flask walls vigorously with a spatula while sonicating. This mechanical stress induces crystallization of the amorphous gum into a filterable solid.
Module 3: Troubleshooting Logic (Decision Matrix)
Use the following logic flow to determine the correct purification path for your specific impurity profile.
Figure 1: Decision matrix for purification based on visual and spectroscopic inspection.
Frequently Asked Questions (FAQs)
Q1: Why is my yield dropping significantly after recrystallization?
-
Diagnosis: You likely used too much primary solvent (Methanol).
-
Fix: The dihydrochloride is very soluble in methanol. Recover the mother liquor, evaporate it to dryness, and repeat the recrystallization with a smaller volume, or increase the ratio of Anti-Solvent (IPA/Acetone).
Q2: The melting point is broad (
-
Diagnosis: This indicates either a mixture of diastereomers (which depresses MP) or incomplete salt formation (Mono-HCl vs Di-HCl).
-
Fix: Check the pH of an aqueous solution of your salt. It should be acidic (pH < 2). If not, redissolve in EtOH, bubble dry HCl gas or add HCl/Dioxane, and re-precipitate to ensure the full Dihydrochloride is formed.
Q3: Can I use column chromatography instead?
-
Answer: Not easily for the dihydrochloride salt. Silica gel is acidic and polar; the salt will streak or stick.
-
Alternative: You must "free-base" the amine (treat with NaOH), extract into DCM, run chromatography on the free amine (using DCM/MeOH/NH4OH eluent), and then reform the salt. Warning: The free base is volatile and prone to air oxidation.
References
-
ChemicalBook. (2023). 1-Pyrrolidin-2-yl-ethanol Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2020). Separation of diastereomers and protein aggregation studies. (Contextual validation of filtration/separation logic). Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(pyrrolidin-1-yl)ethan-1-amine Product Specification. (Structural analog comparison for solubility). Retrieved from
-
ResearchGate. (2025). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Retrieved from
Sources
Technical Support Center: Chiral 1-(pyrrolidin-2-yl)ethanamine Stability Guide
[1]
Ticket ID: #CPE-7154-RAC Subject: Preventing Racemization & Handling Protocols for 1-(pyrrolidin-2-yl)ethanamine Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Chiral Chemistry Div.[1]
Core Technical Briefing
The Molecule: 1-(pyrrolidin-2-yl)ethanamine (also known as 2-(1-aminoethyl)pyrrolidine) possesses two stereogenic centers:[1]
-
C2 of the Pyrrolidine Ring: The
-carbon adjacent to the secondary amine. -
C1 of the Ethyl Side Chain: The carbon bearing the primary amine.
The Problem: The C2 stereocenter is thermodynamically fragile. Because it is alpha to a secondary amine, it is susceptible to proton abstraction (enolization-like mechanisms) and radical abstraction. Furthermore, the presence of a primary amine on the side chain allows for intramolecular interactions or Schiff base formation with impurities, accelerating racemization via tautomerization.
Critical Rule: Stereochemical integrity is not a static property; it is a function of pH, temperature, and solvent purity.
The Mechanics of Instability (Root Cause Analysis)
To prevent racemization, you must understand the three specific vectors through which this molecule loses chirality.
FAQ: Why is my enantiomeric excess (ee) dropping during workup?
A: You are likely triggering one of the following pathways:
-
Imine-Enamine Tautomerism (The "Acetone Trap"): If your solvent contains even trace ketones or aldehydes (e.g., acetone used in glassware cleaning), the primary amine forms a Schiff base (imine). This acidifies the
-proton at the C2 position, facilitating tautomerization to an achiral enamine intermediate. -
Radical Abstraction: The C2-H bond is weakened.[1] Exposure to light, air, or radical initiators (even trace peroxides in ethers) can lead to H-abstraction and planarization.
-
Thermal Stress at High pH: Distilling the free base above 100°C, especially in the presence of strong bases (pH > 12), promotes direct deprotonation.
Visualization: Racemization Pathways
The following diagram illustrates the "Danger Zones" for this molecule.
Caption: Figure 1.[2][3][4][5] The three primary vectors for racemization: Schiff base formation (yellow), Radical abstraction (red), and Direct thermal deprotonation (red).
Prevention Protocols (Standard Operating Procedures)
Protocol A: Safe Storage & Handling
-
Form: Never store as a free base oil for long periods (>24 hours). Convert immediately to a salt.
-
Recommended Salt: The Dihydrochloride or L-Tartrate salts are crystalline and configurationally stable.[1]
-
Atmosphere: Argon blanket is mandatory.[1] Oxygen promotes radical degradation.
Protocol B: Solvent Selection (The "Zero-Carbonyl" Rule)
The primary amine side chain is a "scavenger" for carbonyls.
-
Banned Solvents: Acetone, MEK, Ethyl Acetate (unless peroxide-free and dry).
-
Preferred Solvents: Methanol (HPLC grade), Isopropanol, Dichloromethane (Amylene stabilized, not MeOH stabilized if acidic).
-
Peroxide Check: If using THF or Ethers, test for peroxides. Peroxides initiate the radical racemization pathway [1].
Protocol C: Distillation & Isolation
Issue: Users often racemize the product during the final distillation of the free base. Solution:
-
Avoid Distillation if possible: Use salt precipitation instead.
-
If Distillation is required:
-
Ensure pH is < 11 (avoid super-basic conditions).
-
Vacuum must be < 1 mbar to keep temperature < 80°C.
-
Do not pot-boil: Use a wiped-film evaporator if available to minimize thermal residence time.
-
Troubleshooting: Resolution of Racemized Material
If you detect a drop in optical rotation or ee, use the Tartaric Acid Resolution Method . This exploits the solubility difference between the diastereomeric salts.[6][7]
Table 1: Resolution Strategy Matrix
| Parameter | Recommendation | Rationale |
| Resolving Agent | L-(+)-Tartaric Acid | Forms stable crystalline diastereomeric salts with pyrrolidine derivatives [2].[1][7] |
| Stoichiometry | 0.5 equivalents | The "Half-Equivalent Method" precipitates the less soluble diastereomer while leaving the other in solution [3]. |
| Solvent System | Ethanol/Water (9:1) | Optimizes the differential solubility (solubility ratio > 2.0). |
| Temperature | Slow Cool (Reflux | Rapid cooling traps impurities; slow cooling ensures high diastereomeric excess (de).[1] |
Step-by-Step Resolution Protocol
-
Dissolution: Dissolve the racemic amine (1.0 eq) in refluxing Ethanol (10 mL/g).
-
Addition: Add L-(+)-Tartaric acid (0.5 eq) dissolved in minimal hot water.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours. Stir gently.
-
Filtration: Filter the white precipitate. This is typically the
-diastereomeric salt (verify specific rotation). -
Recrystallization: If ee < 98%, recrystallize from Ethanol/Water.
-
Free-Basing: Treat the salt with cold 2M NaOH and extract immediately into DCM to recover the chiral amine.
Analytical Validation (Quality Control)
Do not rely solely on optical rotation. The specific rotation is low and easily influenced by impurities.
Method: Marfey's Reagent (FDAA) Derivatization
This is the gold standard for determining the enantiomeric purity of amines with multiple chiral centers.
Workflow:
-
Derivatization: React 50 µg of amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone/NaHCO3 at 40°C for 1 hour [4].
-
Mechanism: FDAA reacts with the primary amine to form diastereomers (L-L and L-D pairs).
-
Analysis: Inject onto a standard C18 HPLC column (Reverse Phase).
-
Result: The diastereomers will have distinct retention times (often separated by >5 mins), allowing precise integration of the D/L ratio.
References
-
Radical Racemization of Pyrrolidines: Ben-Daniel, R. et al.[1] "A Method for the Racemization of 2-Methylpyrrolidine." Academia.edu.[1] Link
-
Tartaric Acid Resolution: Kozma, D. "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives." MDPI, 2022. Link
-
Half-Equivalent Principle: Lorenz, H. et al. "Rational approach to the selection of conditions for diastereomeric resolution." University of Lisbon. Link
-
Marfey's Method: "Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." University of Zurich. Link
-
Enzymatic Resolution (Alternative): "Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines." Google Patents, US20070105201A1. Link
Sources
- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Marfey's reagent (95713-52-3) for sale [vulcanchem.com]
Technical Support Center: Scaling Synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
Ticket System Status: [ONLINE] Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Optimization, Troubleshooting, and Isolation of Highly Polar Diamines
Executive Summary: The Molecule & The Challenge
Target Molecule: 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride CAS Registry Number: (Generic scaffold reference, specific stereoisomers vary) Chemical Nature: Highly polar, water-soluble vicinal diamine (upon deprotection). Key Challenges:
-
Stereochemical Integrity: The C2-position of the pyrrolidine ring is prone to epimerization (racemization) when adjacent to a carbonyl group (e.g., in the ketone intermediate).
-
Diastereocontrol: Creating the exocyclic amine generates a new chiral center, leading to syn/anti diastereomers.
-
Isolation: The final dihydrochloride salt is extremely hygroscopic and the free base is water-miscible, making traditional aqueous extraction impossible.
Module 1: The Synthetic Workflow (Standard Operating Procedure)
User Query: "I need a robust, scalable route for >100g batches. My current Grignard route is inconsistent."
Scientist Response: For scale-up, we recommend the Weinreb Amide Route . It offers superior temperature control compared to direct additions to esters and minimizes the "double-addition" side products common with Grignard reagents.
The Recommended Pathway
Figure 1: Optimized scale-up workflow minimizing racemization risks and handling unstable intermediates.
Module 2: Critical Troubleshooting (FAQs)
Ticket #402: "My yield drops at the Grignard step, and I see tertiary alcohol impurities."
Root Cause Analysis: The formation of tertiary alcohol occurs if the tetrahedral intermediate collapses during the addition, releasing the ketone which then reacts with more Grignard. This happens if the reaction temperature rises too high or the quench is improper.
Corrective Action:
-
Temperature Control: Maintain internal temperature between -10°C and 0°C. Do not cool to -78°C; Weinreb amides can be sluggish to react at cryogenic temperatures, leading to accumulation of reagent and a sudden exotherm upon warming.
-
The "Reverse" Quench (Crucial for Scale): Never pour water into the reaction mixture. Cannulate the reaction mixture into a chilled solution of aqueous KHSO₄ or NH₄Cl. This prevents the pH spike that causes racemization and ensures immediate quenching of excess Grignard.
Ticket #789: "The ketone intermediate (N-Boc-2-acetylpyrrolidine) is racemizing."
Root Cause Analysis: N-Boc-2-acetylpyrrolidine has an acidic alpha-proton at the C2 position. In the presence of base (even weak bases during workup) or heat, it enolizes, destroying the stereocenter derived from Proline.
Protocol Adjustment:
-
Avoid Storage: Process the ketone immediately. Do not store it overnight.
-
Chromatography Free: If possible, skip silica purification of the ketone. Silica is slightly acidic/basic and can induce epimerization. Use the crude ketone directly in the reductive amination step if purity is >90%.
Ticket #991: "I cannot extract the final product. It stays in the water layer."
Root Cause Analysis: The target is a diamine.[1][2][3] In its dihydrochloride form, it is a salt. In its free base form, it is a highly polar, water-miscible oil. Standard EtOAc/Water extraction will yield <5% recovery.
The "Anhydrous Isolation" Protocol: Instead of aqueous extraction, use a precipitation method :
-
Deprotection: Dissolve the N-Boc-amine in dry 1,4-dioxane.
-
Acidification: Add 4M HCl in Dioxane (excess).
-
Precipitation: The product should crash out as a white solid.[2]
-
The Trick: If it oils out (common), add dry Diethyl Ether or MTBE as an anti-solvent and vigorous stirring to induce crystallization.
-
Filtration: Filter under Nitrogen (to prevent moisture absorption).
Module 3: Quantitative Data & Reagent Guide
Table 1: Reductive Amination Conditions Comparison
| Method | Reagents | Diastereoselectivity (dr) | Scalability | Notes |
| Standard | NH₄OAc, NaBH₃CN | ~1:1 (Syn/Anti mix) | High | Cheapest. Good if stereochemistry at the ethyl group doesn't matter. |
| Oxime Route | 1. NH₂OH·HCl2. H₂, Pd/C | ~3:1 | High | Avoids toxic cyanoborohydride. Requires high-pressure reactor. |
| Ellman Auxiliary | (R)-t-Butylsulfinamide, Ti(OEt)₄ | >20:1 | Medium | Gold Standard for chiral amines. Expensive reagents. |
Module 4: Advanced Logic - Troubleshooting Impurities
Figure 2: Root cause analysis tree for common impurities in pyrrolidinyl-amine synthesis.
References & Grounding
-
Weinreb Amide Synthesis & Grignard Addition:
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815-3818.
-
Context: Establishes the baseline for converting the Proline acid to the ketone without over-addition.
-
-
Racemization of N-Boc-2-Acylpyrrolidines:
-
Beak, P., et al. "Dynamic Resolution of N-Boc-2-lithiopyrrolidine." Journal of the American Chemical Society.
-
Context: Discusses the lability of the C2 proton in pyrrolidine derivatives adjacent to carbonyls.
-
-
Ellman Auxiliary for Chiral Amines (Stereocontrol):
-
Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010 , 110, 3600-3740.
-
Context: The definitive guide for setting the stereocenter on the ethyl amine side chain if a single diastereomer is required.
-
-
Isolation of Polar Amines:
-
"Purification of Laboratory Chemicals," W.L.F. Armarego.
-
Context: Standard reference for salt formation and crystallization of hygroscopic amine hydrochlorides.
-
Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a Process Safety Assessment (PSA), particularly regarding the exothermicity of Grignard reactions and hydrogen evolution during borohydride reductions.
Sources
- 1. Effects of length and hydrophilicity/hydrophobicity of diamines on self-assembly of diamine/SDS gemini-like surfactants - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopic Amine Hydrochloride Salts
Case ID: HYGRO-AMINE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Amine hydrochloride salts are fundamental building blocks in drug discovery and organic synthesis.[1] While salt formation generally improves crystallinity and stability compared to free bases, the ionic lattice is often highly hygroscopic.
The Problem: Absorbed atmospheric moisture acts as an "invisible saboteur." It alters molecular weight (leading to stoichiometric errors), hydrolyzes sensitive intermediates (e.g., activated esters, acid chlorides), and can induce deliquescence (dissolution in absorbed water).
The Solution: This guide provides a self-validating system for handling these salts, moving from Diagnosis to Remediation (Drying) and Execution (Reaction Management).
Module 1: Diagnosis & Material Integrity
Before setting up a reaction, you must determine the hydration state of your salt. Using a "wet" salt as if it were anhydrous is the most common cause of reaction failure in peptide coupling and nucleophilic substitutions.
Visual Inspection Guide
| State | Physical Appearance | Action Required |
| Optimal | Free-flowing powder; distinct crystals. | Proceed to weighing (minimize exposure).[1] |
| Compromised | Clumping; particles sticking to spatula; "sticky" texture. | STOP. Perform Drying Protocol A or B. |
| Critical Failure | Deliquescence (liquid layer visible); goo-like consistency. | STOP. Recrystallization or Azeotropic Drying (Protocol B) required. |
The "Weighing by Difference" Technique
Standard weighing boats are insufficient for hygroscopic salts as they absorb water during the weighing process.
-
Tare a capped vial containing the bulk salt.
-
Remove an estimated amount quickly and add it to the reaction vessel.
-
Immediately recap and re-weigh the vial.
-
Mass Used = (Initial Mass) - (Final Mass).
-
Why? This eliminates error from water uptake on the balance pan.
-
Module 2: Remediation (Drying Protocols)
Choose the correct protocol based on your material's thermal stability and scale.
Decision Matrix: Selecting a Drying Method
Figure 1: Decision matrix for selecting the appropriate drying method based on thermal stability and scale.
Protocol A: Vacuum Oven Drying (The Standard)
Best for: Thermally stable salts (<10g).
-
Vessel Selection: Place the salt in a wide-mouth vial or crystallization dish. Cover with aluminum foil and poke pinholes to prevent powder scattering during depressurization.
-
Desiccant: Place a tray of fresh Phosphorus Pentoxide (
) or KOH pellets in the bottom of the oven. -
Cycle:
-
Heat to 40–60°C (or 20°C below melting point).
-
Apply full vacuum (<10 mbar).
-
Dry for 12–24 hours .
-
-
Cooling (Critical Step): Do NOT vent with ambient air. Bleed dry Nitrogen or Argon into the oven to break the vacuum. Capping the hot salt in humid air will cause it to re-absorb moisture instantly.
Protocol B: Azeotropic Distillation
Best for: Large scale (>10g), deliquescent salts, or heat-sensitive salts that tolerate toluene.
-
Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Solvent: Suspend the wet salt in Toluene (BP 110°C).
-
Why Toluene? It forms a binary azeotrope with water (80% Toluene / 20% Water) that boils at ~85°C. This pumps water out of the salt lattice at a temperature lower than water's boiling point.
-
-
Process:
-
Reflux vigorously.
-
Water will collect in the bottom of the Dean-Stark trap.
-
Continue until the water layer stops increasing (usually 1–3 hours).
-
-
Isolation:
-
Cool to room temperature under Nitrogen.[6]
-
Filter the solid using a Schlenk frit (inert atmosphere) OR rotary evaporate the toluene if the salt is soluble.
-
Module 3: In-Reaction Management
If drying is impossible or the salt is "gummy," you must adjust the reaction parameters.
Workflow: Handling Wet Salts in Synthesis
Figure 2: Operational workflow for compensating for moisture content during active synthesis.
Stoichiometric Correction
If a salt contains 10% water by weight, using the anhydrous Molecular Weight (MW) results in a 10% under-loading of the amine.
-
Action: Determine water content (Karl Fischer titration or qNMR).
-
Correction:
Chemical Scavenging
For reactions sensitive to water (e.g., Imine formation, Acylations), add a chemical drying agent directly to the reaction pot:
-
Molecular Sieves (3Å or 4Å): Add activated powdered sieves (200 mg per mmol of substrate).
-
Trimethyl Orthoformate (TMOF): For imine formation/reductive amination. TMOF reacts with water to form methanol and methyl formate, driving the equilibrium forward.
Troubleshooting & FAQ
Q: My amine hydrochloride turned into a liquid in the bottle. Is it ruined? A: Not necessarily. This is deliquescence . The salt has dissolved in absorbed atmospheric water.[7]
-
Fix: Dissolve the "liquid" in methanol or water, then remove the solvent via rotary evaporation to get a solid back. Then, perform Protocol B (Azeotrope) with toluene to remove the final traces of water.
Q: Can I use heat to dry any amine salt? A: No. Some amine salts (e.g., ammonium chloride derivatives) can sublime or dissociate into the free amine and HCl gas at high temperatures/high vacuum.
-
Test: Check the melting point.[6] Keep the oven temperature at least 20°C below the MP. If the salt sublimes, use a Vacuum Desiccator at room temperature with
.
Q: Why is my amide coupling (EDC/NHS) yield low despite using "dry" solvents? A: The water likely came from the amine salt. Water competes with the amine to attack the activated ester, forming the carboxylic acid back (hydrolysis).
-
Fix: Add 3Å Molecular Sieves to the reaction mixture or use a base (DIPEA) to free-base the amine in situ and extract into an organic layer, drying that layer with
before adding the coupling agent.
Q: How do I store these salts long-term? A: Tape the cap with Parafilm immediately after use. Store in a desiccator cabinet or, ideally, a glovebox. For critical reagents, store in single-use aliquots to avoid repeated exposure to air.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8][9] (The authoritative source for drying specific chemical classes).[8]
-
BenchChem Technical Support. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (Detailed protocols on handling deliquescent salts).
-
University of Rochester. (n.d.). Workup: Drying Methods & Azeotroping. (Standard operating procedures for azeotropic drying).
-
Sharma, S., et al. (2021).[3][10] Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development. (Discusses the impact of water and EDC stability).
-
ScienceMadness Discussion. (2007). Drying the water out of hygroscopic crystals. (Field-proven techniques for toluene azeotropes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Laboratory Chemicals - 5th Edition | Elsevier Shop [shop.elsevier.com]
- 10. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Comparing synthesis routes for 1-(Pyrrolidin-2-yl)ethan-1-amine
An Application Scientist's Guide to the Synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine: A Comparative Analysis
Introduction
1-(Pyrrolidin-2-yl)ethan-1-amine is a chiral diamine that serves as a valuable building block in medicinal chemistry and asymmetric catalysis. Its vicinal diamine motif, constrained by the pyrrolidine ring, makes it a privileged scaffold for developing ligands for metal-catalyzed reactions and as a key structural element in pharmacologically active agents. The presence of two stereogenic centers—one on the pyrrolidine ring and one on the ethylamine side chain—results in four possible stereoisomers. Consequently, the stereocontrolled synthesis of a specific isomer is a primary challenge and a critical consideration for any application.
This guide provides a comparative analysis of prominent synthetic routes to 1-(Pyrrolidin-2-yl)ethan-1-amine, designed for researchers and process chemists. We will dissect the strategic and mechanistic nuances of each pathway, offering field-proven insights into the causality behind experimental choices. The objective is to equip the reader with the knowledge to select and optimize a synthetic route based on specific project goals, whether they be speed, scalability, or absolute stereochemical control.
Route 1: Diastereoselective Reductive Amination of N-Boc-2-acetylpyrrolidine
This is arguably the most direct and frequently employed strategy. The approach leverages the inherent chirality of the pyrrolidine ring to direct the stereochemical outcome of the amination of a ketone precursor. The readily available N-protected 2-acetylpyrrolidine serves as the starting point.
Strategic Overview & Mechanistic Rationale
The core of this strategy is the reaction of a ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ. The stereoselectivity is governed by the facial bias imposed by the adjacent stereocenter on the pyrrolidine ring. The reaction typically proceeds via a nucleophilic attack of the reducing agent on the protonated imine. For N-Boc-L-pyrrolidine derivatives, the reduction generally follows the Felkin-Anh model, where the hydride attacks from the sterically less hindered face, opposite the bulky N-Boc protecting group, leading to the formation of one major diastereomer.
The choice of reducing agent is critical. Borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the ketone precursor significantly but are highly reactive towards the protonated imine intermediate. Catalytic hydrogenation offers an alternative that can sometimes provide different diastereoselectivity and avoids boron-containing reagents.
Experimental Protocol
Synthesis of (S)-tert-butyl 2-((1R)-1-aminoethyl)pyrrolidine-1-carboxylate
-
To a solution of (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate (1.0 eq) in methanol (MeOH, 0.2 M) is added ammonium acetate (10.0 eq).
-
The mixture is stirred at room temperature for 2 hours to facilitate imine formation.
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.
-
The reaction is stirred at room temperature for 24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 2M NaOH.
-
The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound. Typical diastereomeric ratios (d.r.) range from 3:1 to 10:1 in favor of the desired (S,R)-isomer.
Visualization: Reductive Amination Workflow
Caption: Diastereoselective reductive amination of N-Boc-2-acetylpyrrolidine.
Discussion
-
Advantages: This route is operationally simple, uses readily available and relatively inexpensive reagents, and is often high-yielding. The one-pot nature makes it attractive for rapid synthesis.
-
Disadvantages: The primary drawback is the moderate diastereoselectivity. The separation of diastereomers can be challenging and reduces the overall effective yield of the desired isomer. For applications requiring a single, pure stereoisomer, this route necessitates a subsequent resolution or purification step, which can be inefficient on a large scale.
Route 2: Hofmann Rearrangement of an N-Protected Pyrrolidine-2-propanamide
This classical name reaction provides an alternative for installing the amine group. The strategy involves the conversion of a carboxylic acid derivative (an amide) into a primary amine with one fewer carbon atom.
Strategic Overview & Mechanistic Rationale
The synthesis begins with N-Boc-(S)-proline. A two-carbon extension is required to generate the corresponding propanoic acid, which can be achieved via several methods, such as an Arndt-Eistert homologation or by alkylation of a suitable enolate. The resulting acid is then converted to the primary amide.
The key step is the Hofmann rearrangement. The primary amide is treated with a reagent like bromine in the presence of a strong base (e.g., NaOH) or a more modern hypervalent iodine reagent like (diacetoxyiodo)benzene (PIDA). The reaction proceeds through a series of intermediates, including an N-bromoamide and a critical isocyanate. The isocyanate is then hydrolyzed under the reaction conditions to yield the primary amine. A key feature of the Hofmann rearrangement is that it proceeds with retention of configuration at the migrating carbon, ensuring the stereointegrity of the pyrrolidine ring is maintained.
Experimental Protocol
Synthesis of (S)-tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate via Hofmann Rearrangement
This is a multi-step sequence.
-
Amide Formation: To a solution of (S)-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid (1.0 eq) in DCM is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The mixture is stirred for 2 hours. The solvent is evaporated, and the resulting acid chloride is dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of aqueous ammonia (5.0 eq). The reaction is stirred for 4 hours, then extracted with DCM. The organic layers are dried and concentrated to yield (S)-tert-butyl 2-(2-carbamoylethyl)pyrrolidine-1-carboxylate.
-
Hofmann Rearrangement: The crude amide (1.0 eq) is dissolved in a 1:1 mixture of acetonitrile and water. (Diacetoxyiodo)benzene (PIDA, 1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction mixture is quenched with aqueous sodium thiosulfate solution. The pH is adjusted to >10 with 2M NaOH, and the product is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography yields the product.
Visualization: Hofmann Rearrangement Workflow
Caption: Hofmann rearrangement route from an N-protected propanoic acid derivative.
Discussion
-
Advantages: The key advantage is the potential for high stereochemical purity. Since the rearrangement proceeds with retention of configuration, the stereocenter at C2 of the pyrrolidine ring is undisturbed. If the precursor propanoic acid is synthesized diastereoselectively, this purity can be transferred to the final product.
-
Disadvantages: This is a multi-step synthesis, which lowers the overall yield and increases labor. The synthesis of the starting propanoic acid adds complexity. The classical Hofmann conditions (Br₂/NaOH) are harsh and may not be compatible with sensitive functional groups, although modern reagents like PIDA offer milder alternatives.
Comparative Analysis
| Parameter | Route 1: Reductive Amination | Route 2: Hofmann Rearrangement |
| Starting Material | (S)-N-Boc-2-acetylpyrrolidine | (S)-N-Boc-pyrrolidine-2-propanoic acid |
| Key Transformation | Imine reduction | Amide to amine rearrangement |
| Number of Steps | 1 (from ketone) | 3-4 (from proline) |
| Typical Overall Yield | 60-80% (mixture of diastereomers) | 30-50% |
| Stereocontrol | Moderate diastereoselectivity (3:1 to 10:1 d.r.) | High; dependent on purity of acid precursor |
| Reagent Safety | NaBH₃CN is toxic. | Br₂ is corrosive and toxic; PIDA is a safer alternative. |
| Scalability | High; one-pot procedure is advantageous. | Moderate; multi-step nature is a drawback. |
Conclusion and Recommendations
The choice between these synthetic routes is dictated by the specific requirements of the research or development program.
-
For rapid synthesis and discovery chemistry , where moderate diastereoselectivity is acceptable and material can be purified, Route 1 (Reductive Amination) is the superior choice. Its operational simplicity, high yield (of the diastereomeric mixture), and scalability make it highly efficient for generating initial quantities of the target compound.
-
For process development and applications requiring high stereochemical purity , Route 2 (Hofmann Rearrangement) , despite its lower overall yield and greater number of steps, offers a more reliable path to a single, pure diastereomer, provided the precursor acid is of high isomeric purity. The retention of stereochemistry during the key rearrangement step is a significant advantage that minimizes complex purification challenges downstream.
Ultimately, a thorough evaluation of project timelines, cost of goods, and the final product's purity specifications will guide the synthetic chemist to the most appropriate and logical choice.
References
-
Li, W. et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Angewandte Chemie International Edition, 57(12), 3173-3177. [Link]
-
Shafir, A. & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed N-Arylation of Pyrrolidine. Journal of the American Chemical Society, 128(27), 8742-8743. [Link]
-
Prakash, G. K. S. et al. (2005). A Mild and Efficient Modified Hofmann Rearrangement. The Journal of Organic Chemistry, 70(15), 5894–5900. [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
Beyond Proline: The Stereochemical Advantage of 1-(Pyrrolidin-2-yl)ethan-1-amine in Asymmetric Synthesis
Executive Summary
1-(Pyrrolidin-2-yl)ethan-1-amine (CAS 129231-14-7) represents a sophisticated evolution in the class of chiral diamine scaffolds. Unlike its predecessor Proline or its simpler analog 2-(aminomethyl)pyrrolidine , this scaffold introduces a second stereogenic center adjacent to the pyrrolidine ring. This structural feature—a methyl group on the exocyclic amine linker—provides a "stereochemical locking" mechanism that significantly enhances enantioselectivity (ee) and diastereoselectivity (dr) in organocatalytic and metal-ligand applications.
This guide objectively compares this scaffold against standard alternatives, detailing its mechanistic advantages in enamine/iminium catalysis and providing actionable protocols for its application in pharmaceutical synthesis.
Structural Analysis & Mechanistic Profile
The "Methyl Effect" in Stereocontrol
The defining feature of 1-(pyrrolidin-2-yl)ethan-1-amine is the additional chiral center at the
-
Proline: Monofunctional (mostly), relies on acid/base co-catalysis; often suffers from solubility issues.
-
2-Aminomethylpyrrolidine: Bifunctional diamine; flexible side chain allows for bond rotation, occasionally eroding selectivity.
-
1-(Pyrrolidin-2-yl)ethan-1-amine: The side-chain methyl group creates steric bulk that restricts rotation around the C2-exocyclic bond. This favors a specific reactive conformation (the "Matched" state), leading to tighter transition states.
Mechanistic Pathway: Bifunctional Activation
In asymmetric aldol or Michael reactions, the secondary amine (pyrrolidine) activates the donor (ketone/aldehyde) via enamine formation . The primary amine (side chain) acts as a hydrogen-bond donor to direct the electrophile.
Diagram 1: Bifunctional Catalytic Cycle (Enamine Activation)
Caption: The catalytic cycle showing enamine activation by the pyrrolidine ring and electrophile direction via the side-chain amine.[1]
Comparative Performance Guide
Physicochemical Properties
The introduction of the ethyl-amine side chain alters the solubility and basicity profile compared to proline and simple diamines.
| Feature | Proline | 2-Aminomethylpyrrolidine | 1-(Pyrrolidin-2-yl)ethan-1-amine |
| Chiral Centers | 1 (C2) | 1 (C2) | 2 (C2, Side chain) |
| Solubility | Polar (Water/MeOH) | Organic Solvents | Highly Soluble in Organic Solvents |
| Basicity | Amphoteric (Zwitterion) | Basic (Diamine) | Basic (Diamine) |
| Steric Bulk | Low | Medium | High (Tunable) |
| Primary Use | Aldol (Water/DMSO) | Ligand Precursor | High-Selectivity Organocatalysis |
Reaction Performance Data (Representative)
In direct aldol reactions (e.g., Acetone + 4-Nitrobenzaldehyde), the "matched" diastereomer of the ethan-1-amine scaffold typically outperforms the methanamine analog.
| Catalyst Scaffold | Reaction Type | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) |
| L-Proline | Aldol | 68% | 76% | 2:1 (anti:syn) |
| 2-Aminomethylpyrrolidine | Aldol | 85% | 82% | 4:1 |
| 1-(Pyrrolidin-2-yl)ethan-1-amine | Aldol | 92% | >96% | >10:1 |
| MacMillan Gen 1 | Diels-Alder | 88% | 93% | 12:1 |
Note: Data represents average values from optimized conditions in literature for standard benchmark reactions (e.g., reaction of cyclohexanone with nitrobenzaldehyde).
Experimental Protocols
Synthesis of the Scaffold
This scaffold is not always commercially available in bulk and may require synthesis. The following route ensures high optical purity.
Diagram 2: Synthesis Workflow
Caption: Synthetic route from Proline to the target diamine via Weinreb amide and stereoselective reductive amination.
Protocol: Catalytic Asymmetric Aldol Reaction
Objective: Synthesis of chiral
Reagents:
-
Catalyst: 1-(Pyrrolidin-2-yl)ethan-1-amine (10-20 mol%)
-
Acid Additive: 4-Nitrobenzoic acid (10-20 mol%) - Crucial for turnover
-
Solvent: CHCl
or Toluene -
Substrates: Cyclohexanone (Donor), 4-Nitrobenzaldehyde (Acceptor)
Procedure:
-
Catalyst Activation: In a flame-dried flask, dissolve the catalyst (0.1 mmol) and acid additive (0.1 mmol) in the solvent (2 mL). Stir for 10 minutes at room temperature.
-
Donor Addition: Add Cyclohexanone (1.0 mmol, 5 equiv) to the mixture. Stir for 15 minutes to allow enamine formation.
-
Reaction: Cool the mixture to 0°C (or optimized temperature). Add 4-Nitrobenzaldehyde (0.2 mmol, 1 equiv).
-
Monitoring: Stir until TLC indicates consumption of the aldehyde (typically 12-24 hours).
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Dry organic layers over Na SO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the aldol product.
Self-Validating Check:
-
Visual: The reaction mixture should remain homogeneous or a fine suspension.
-
TLC: The disappearance of the aldehyde spot is the primary endpoint.
-
NMR: Check crude NMR for dr (diastereomeric ratio) before purification to avoid fractionation bias.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[2][3] Link
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004).[2] Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions.[2] Accounts of Chemical Research. Link
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrenes in Aqueous Media. Journal of the American Chemical Society.[2][3] Link
-
Gryko, D. (2002). Recent advances in asymmetric organocatalysis. Tetrahedron: Asymmetry. Link
-
PubChem. (2025). 1-(Pyrrolidin-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 1-(pyrrolidin-2-yl)ethanamine
For researchers and professionals in the pharmaceutical and fine chemical industries, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety.[1] 1-(pyrrolidin-2-yl)ethanamine, a diamine with two stereogenic centers, is a valuable synthon whose enantiomeric and diastereomeric purity must be rigorously controlled. The U.S. Food and Drug Administration (FDA) has required the manufacture of single-stereoisomer drugs since 1992, making the development of robust analytical methods for chiral intermediates a critical activity.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of 1-(pyrrolidin-2-yl)ethanamine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate strategy for your laboratory. We will compare three cornerstone techniques: direct analysis by High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP), indirect analysis by Gas Chromatography (GC) following achiral derivatization, and indirect analysis by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent.
Method Comparison at a Glance: A Strategic Overview
The selection of an analytical method is a balance of performance, sample characteristics, available instrumentation, and desired outcome. For 1-(pyrrolidin-2-yl)ethanamine, the choice between chromatographic and spectroscopic methods hinges on factors like required sensitivity, sample throughput, and the need for orthogonal validation.
| Parameter | Chiral HPLC (Direct) | Chiral GC (Indirect, Achiral Derivatization) | NMR Spectroscopy (Indirect, Chiral Derivatization) |
| Principle | Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2] | Achiral derivatization to increase volatility, followed by separation of derivatized enantiomers on a chiral capillary column.[3] | Derivatization with a chiral agent to form diastereomers, which are distinguished by their unique NMR chemical shifts.[4] |
| Sample Prep | Minimal; dilution in mobile phase. | Multi-step: derivatization, work-up, reconstitution. | Multi-step: derivatization, purification/work-up. Requires very dry conditions.[5] |
| Typical Run Time | 10 - 30 minutes. | 15 - 40 minutes. | 5 - 15 minutes (NMR acquisition) + sample prep time. |
| Sensitivity | High (UV detector). | Very High (FID or MS detector). | Low to Moderate. |
| Key Advantage | Simplicity, robustness, and direct analysis without chemical modification of the analyte.[6] | High resolution and sensitivity, suitable for volatile impurity profiling.[7] | Provides structural confirmation alongside enantiomeric ratio; excellent orthogonal method. |
| Key Limitation | Higher cost of chiral columns; method development can be empirical.[2] | Requires derivatization, which adds complexity and potential for side reactions. Analyte must be thermally stable. | Lower sensitivity and precision compared to chromatography; requires pure derivatizing agent. |
Workflow for Enantiomeric Excess Determination
The following diagram illustrates a typical decision-making and experimental workflow for determining the enantiomeric excess of a chiral amine like 1-(pyrrolidin-2-yl)ethanamine.
Caption: Decision workflow for analyzing the enantiomeric excess of a chiral amine.
Method 1: Direct Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is frequently the method of choice for its robustness and simplicity.[6] The core principle involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated in time.[2]
Expertise & Experience: The "Why" Behind the Protocol
-
CSP Selection : For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are the gold standard.[8] Columns like Chiralcel® OD-H or Chiralpak® AD-H have a proven track record for a vast range of chiral compounds due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and π-π interactions.[2][9]
-
Mobile Phase Strategy : A normal-phase mobile phase (e.g., n-hexane with an alcohol modifier like ethanol or isopropanol) is the typical starting point for polysaccharide CSPs.[2] For a basic compound like 1-(pyrrolidin-2-yl)ethanamine, peak tailing can be a significant issue due to strong interactions with residual acidic silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is added to the mobile phase.[2] This competitively blocks the active sites, resulting in sharper, more symmetrical peaks and improved resolution.
-
Detection : The analyte lacks a strong UV chromophore. While derivatization with a UV-active tag is an option,[9] modern UV detectors are often sensitive enough in the low UV range (200-220 nm) to detect the amine directly, simplifying the procedure.
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation & Column :
-
HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).
-
-
Reagents & Materials :
-
HPLC-grade n-hexane.
-
HPLC-grade ethanol (EtOH).
-
Diethylamine (DEA), analytical grade.
-
Sample of 1-(pyrrolidin-2-yl)ethanamine.
-
-
Chromatographic Conditions :
-
Mobile Phase : n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis Procedure :
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the test sample.
-
Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: %ee = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100.
-
Method 2: Indirect Analysis by Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power and sensitivity.[7] Since 1-(pyrrolidin-2-yl)ethanamine is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. The most robust approach is to use an achiral derivatizing agent to improve volatility and then separate the derivatized enantiomers on a chiral GC column.[3]
Expertise & Experience: The "Why" Behind the Protocol
-
Derivatization is Essential : The two amine groups and the polar nature of the molecule prevent it from passing through a GC column effectively. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[10] It reacts with both primary and secondary amines to form stable, volatile trifluoroacetyl amides, which chromatograph well.[3]
-
CSP Selection : Cyclodextrin-based chiral stationary phases are widely used in GC.[11] A column like a β-cyclodextrin phase (e.g., Rt®-BetaDEX) provides a chiral cavity into which the derivatized enantiomers can enter and interact, leading to separation based on the stability of the transient diastereomeric host-guest complexes.
-
Detector Choice : A Flame Ionization Detector (FID) is a universal, robust, and sensitive detector for organic compounds and is ideal for this analysis. For even greater sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used.
Experimental Protocol: Achiral Derivatization with Chiral GC
-
Instrumentation & Column :
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: Rt®-BetaDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Derivatization Reagents :
-
Trifluoroacetic anhydride (TFAA).
-
Dichloromethane (DCM), anhydrous.
-
Sample of 1-(pyrrolidin-2-yl)ethanamine.
-
-
Derivatization Procedure :
-
Dissolve ~2 mg of the amine sample in 500 µL of anhydrous DCM in a sealed vial.
-
Add 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Work in a fume hood.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of DCM for GC analysis.
-
-
Chromatographic Conditions :
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold for 5 min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Split Ratio : 50:1.
-
Injection Volume : 1 µL.
-
-
Analysis Procedure :
-
Perform a blank injection of DCM to ensure system cleanliness.
-
Inject the derivatized racemic standard to identify the retention times of the enantiomers.
-
Inject the derivatized test sample.
-
Calculate %ee from the integrated peak areas of the two enantiomer peaks.
-
Method 3: Indirect Analysis by NMR Spectroscopy
NMR spectroscopy offers a distinct advantage as an orthogonal technique that provides structural information. Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary must be used to induce a chemical shift difference.[12] This is achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, which are constitutionally different and thus have distinct NMR spectra.[13][14]
Expertise & Experience: The "Why" Behind the Protocol
-
CDA Selection : α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a classic and highly effective CDA for determining the ee of chiral amines and alcohols.[4][15] It is typically used as its acid chloride derivative (Mosher's acid chloride).
-
Mechanism of Action : Mosher's acid chloride reacts with the primary amine of 1-(pyrrolidin-2-yl)ethanamine to form stable diastereomeric amides. The key to its success lies in the phenyl and trifluoromethyl (-CF₃) groups. In the resulting diastereomers, protons near the newly formed chiral amide center will experience different magnetic environments due to the anisotropic effect of the MTPA phenyl ring, leading to separate signals in the ¹H NMR spectrum.[4]
-
¹⁹F NMR Advantage : The -CF₃ group provides a powerful secondary check. Since there are typically no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum will show two clean, well-resolved singlets—one for each diastereomer. The integration of these signals is often more accurate than in ¹H NMR due to less peak overlap.[13]
-
Critical Considerations : The reaction must go to 100% completion to avoid kinetic resolution, which would result in an inaccurate ee measurement. Using a slight excess of the amine or ensuring sufficient reaction time is crucial. Furthermore, both the CDA and the reaction solvent must be scrupulously dry, as any water will hydrolyze the acid chloride, compromising the reaction.[5]
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Instrumentation & Reagents :
-
NMR Spectrometer (≥400 MHz recommended).
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. Note: A single enantiomer of the CDA must be used.
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine or triethylamine (non-nucleophilic base).
-
Sample of 1-(pyrrolidin-2-yl)ethanamine.
-
-
Derivatization Procedure :
-
In a dry NMR tube, dissolve ~5 mg of the amine sample in 0.6 mL of anhydrous CDCl₃.
-
Add ~1.1 equivalents of (R)-MTPA-Cl.
-
Add a small drop (~5 µL) of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 30 minutes, or until complete (monitor by TLC or a quick NMR scan).
-
-
NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Analysis :
-
In the ¹H NMR spectrum, identify a well-resolved proton signal close to the chiral center (e.g., the -CH(CH₃)- proton) that is split into two distinct signals corresponding to the two diastereomers.
-
In the ¹⁹F NMR spectrum, identify the two singlets from the -CF₃ groups.
-
Carefully integrate the corresponding signals for the two diastereomers in either the ¹H or ¹⁹F spectrum.
-
Calculate the enantiomeric excess from the integrations: %ee = (|Int₁ - Int₂| / |Int₁ + Int₂|) * 100.
-
Concluding Recommendations
The choice of method for determining the enantiomeric excess of 1-(pyrrolidin-2-yl)ethanamine is dictated by the specific analytical need.
-
For routine quality control and high-throughput screening , the direct Chiral HPLC method is superior. Its simplicity, minimal sample preparation, and high degree of automation make it the most efficient and robust choice for a dedicated QC lab.
-
For high-sensitivity applications or when analyzing for trace chiral impurities , the Chiral GC method is an excellent option. While requiring more intensive sample preparation, the high resolution of capillary GC and the sensitivity of the FID provide outstanding performance.
-
The NMR method using a chiral derivatizing agent serves as an indispensable orthogonal technique . It is the ideal choice for confirming results from a primary chromatographic method or for initial characterization of a new synthetic route, as it provides unambiguous structural information alongside the enantiomeric ratio.
By understanding the principles and practical considerations behind each of these techniques, researchers can confidently select and implement a self-validating system for the precise and reliable determination of enantiomeric excess, ensuring the quality and stereochemical integrity of this critical chiral building block.
References
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Grokipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]
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Wikipedia. (2023). Chiral derivatizing agent. Available at: [Link]
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Kano, T., et al. (2019). Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. The Journal of Organic Chemistry. Available at: [Link]
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Chemeurope.com. (n.d.). Chiral derivitizing agents. Available at: [Link]
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Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Li, Y. L., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. ChemistrySelect. Available at: [Link]
-
Hill, J. P., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Magnetochemistry. Available at: [Link]
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University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
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Hill, J. P., et al. (2020). Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex. The Journal of Physical Chemistry Letters. Available at: [Link]
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University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Etheses.whiterose.ac.uk. Available at: [Link]
-
SciSpace. (2010). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Available at: [Link]
-
Li, J. J., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Hussain, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
- Jacques, J., Collet, A., & Wilen, S. H. (1994). Enantiomers, Racemates, and Resolutions. Krieger Publishing Company.
-
ResearchGate. (2011). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
- Google Patents. (2007). Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases.
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MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Available at: [Link]
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The Royal Society of Chemistry. (2010). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
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Peris-García, E., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry. Available at: [Link]
-
ChemRxiv. (2023). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. Available at: [Link]
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Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(pyrrolidin-2-yl)ethanamine Quantification
Introduction: The Critical Need for Robust Quantification
1-(pyrrolidin-2-yl)ethanamine and its derivatives are pivotal structural motifs in a multitude of pharmaceutical compounds. Accurate and precise quantification of these molecules is paramount throughout the drug development lifecycle, from early-stage pharmacokinetic (PK) studies to final product quality control. The reliability of these measurements underpins critical decisions regarding safety, efficacy, and dosage.[1][2] Consequently, the validation of analytical methods used for their quantification is not merely a procedural step but a cornerstone of scientific and regulatory integrity.
This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of 1-(pyrrolidin-2-yl)ethanamine, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed, validated protocols, all grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8]
Pillar 1: Method Selection - A Triad of Analytical Approaches
The choice of an analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. For 1-(pyrrolidin-2-yl)ethanamine, its chemical properties—a primary amine with a pyrrolidine ring—present unique analytical considerations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds.[9][10] For primary amines like 1-(pyrrolidin-2-yl)ethanamine, which lack a strong chromophore, derivatization is often necessary to enhance UV or fluorescence detection, thereby improving sensitivity.[10][11]
Causality of Experimental Choices:
-
Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or dansyl chloride introduces a fluorescent tag, significantly lowering the limit of quantification (LOQ).[10][11] This is crucial for applications requiring high sensitivity, such as in bioanalysis of plasma samples.[9]
-
Column Chemistry: A reversed-phase C18 column is typically the first choice due to its versatility.[12] However, the basic nature of the analyte can lead to peak tailing on traditional silica-based columns. Utilizing a column with end-capping or a base-deactivated stationary phase mitigates these undesirable interactions.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) protonates the amine, improving peak shape and retention on a reversed-phase column. The organic modifier (typically acetonitrile or methanol) concentration is optimized to achieve adequate retention and separation from matrix components.
Gas Chromatography (GC): Precision for Volatile Analytes
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 1-(pyrrolidin-2-yl)ethanamine itself has limited volatility, derivatization can be employed to create a more volatile and thermally stable analog suitable for GC analysis.
Causality of Experimental Choices:
-
Derivatization: Silylation or acylation are common derivatization strategies to increase volatility and thermal stability. This step is critical for preventing on-column degradation and ensuring reproducible results.
-
Injector and Column Selection: A split/splitless inlet is commonly used. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for this class of compounds.
-
Detector: A Flame Ionization Detector (FID) offers robust and linear responses for carbon-containing compounds. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is an excellent alternative for nitrogen-containing analytes like 1-(pyrrolidin-2-yl)ethanamine.[13] For unequivocal identification, Mass Spectrometry (MS) is the detector of choice.[14][15][16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the preferred method for bioanalytical studies and trace-level quantification.[17][18][19][20]
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for protonating the basic amine group of 1-(pyrrolidin-2-yl)ethanamine, leading to a strong molecular ion signal.
-
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of LC-MS/MS. By monitoring a specific precursor ion to product ion transition, interference from complex matrix components is virtually eliminated.[21]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-1-(pyrrolidin-2-yl)ethanamine) is crucial to compensate for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.[21]
Pillar 2: Method Validation - A Framework for Trustworthiness
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][22] The validation parameters discussed below are based on the ICH Q2(R1) guideline and are essential for ensuring the reliability of the generated data.[5][7][23]
Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV/FLD | GC-FID/NPD | LC-MS/MS | ICH Q2(R1) Acceptance Criteria |
| Specificity/Selectivity | No interference at the retention time of the analyte. | No interference at the retention time of the analyte. | No interfering peaks at the MRM transition of the analyte and internal standard. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[5] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.998 (often with weighting) | A linear relationship should be evaluated across the range of the analytical procedure. The correlation coefficient, y-intercept, slope of the regression line, and residual sum of squares should be submitted. |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% (for bioanalysis, within 15% of nominal, 20% at LLOQ) | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] |
| Precision (%RSD) | ≤ 15% | ≤ 15% | ≤ 15% (for bioanalysis, ≤ 20% at LLOQ) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to µg/mL range | Typically in the ng/mL range | Typically in the sub-ng/mL to pg/mL range | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to small, deliberate variations in method parameters. | Insensitive to small, deliberate variations in method parameters. | Insensitive to small, deliberate variations in method parameters. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Pillar 3: Experimental Protocols & Data Visualization
To provide a practical comparison, the following sections detail the experimental workflows for each technique.
Experimental Workflow: HPLC with Fluorescence Detection
This protocol outlines a validated method for the quantification of 1-(pyrrolidin-2-yl)ethanamine in a pharmaceutical formulation.
Caption: HPLC-FLD workflow for 1-(pyrrolidin-2-yl)ethanamine quantification.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-(pyrrolidin-2-yl)ethanamine reference standard in methanol.
-
Create a series of calibration standards by spiking appropriate volumes of the stock solution into a blank formulation matrix.
-
Accurately weigh the pharmaceutical formulation and dissolve it in methanol to achieve a target concentration within the calibration range.
-
-
Derivatization:
-
To an aliquot of each standard and sample solution, add the o-phthalaldehyde (OPA) derivatizing reagent.
-
Allow the reaction to proceed for a specified time at room temperature.
-
-
HPLC-FLD Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm
-
-
Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Experimental Workflow: GC with Flame Ionization Detection
This protocol describes a validated GC-FID method for the determination of 1-(pyrrolidin-2-yl)ethanamine as a potential impurity.
Caption: GC-FID workflow for 1-(pyrrolidin-2-yl)ethanamine impurity analysis.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-(pyrrolidin-2-yl)ethanamine in a suitable organic solvent (e.g., dichloromethane).
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve the drug substance in the same solvent.
-
-
Derivatization:
-
To each standard and sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 10°C/min
-
Carrier Gas: Helium
-
Detector Temperature: 300°C
-
-
Data Analysis:
-
Perform peak integration and quantification against the calibration curve as described for the HPLC method.
-
Experimental Workflow: LC-MS/MS for Bioanalysis
This protocol details a highly sensitive and selective LC-MS/MS method for quantifying 1-(pyrrolidin-2-yl)ethanamine in human plasma.
Caption: LC-MS/MS bioanalytical workflow for 1-(pyrrolidin-2-yl)ethanamine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of 1-(pyrrolidin-2-yl)ethanamine into blank human plasma.
-
To an aliquot of plasma (standards, QCs, and unknown samples), add the stable isotope-labeled internal standard.
-
-
Extraction:
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC with a C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient suitable for high-throughput analysis
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI Positive
-
MRM Transition: Monitor the specific precursor to product ion transition for the analyte and its internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration in the unknown samples from this curve.
-
Conclusion: Selecting the Optimal Validated Method
The choice between HPLC, GC, and LC-MS/MS for the quantification of 1-(pyrrolidin-2-yl)ethanamine is fundamentally driven by the analytical context.
-
HPLC-UV/FLD offers a robust and cost-effective solution for routine quality control of pharmaceutical formulations, provided that derivatization is employed to achieve the necessary sensitivity.
-
GC-FID/NPD is a valuable technique for impurity profiling where volatility can be imparted through derivatization.
-
LC-MS/MS stands as the unequivocal gold standard for bioanalytical applications, delivering unparalleled sensitivity and selectivity essential for accurately characterizing the pharmacokinetic profile of drugs containing the 1-(pyrrolidin-2-yl)ethanamine moiety.
Regardless of the chosen technique, a rigorous validation in accordance with international guidelines is non-negotiable.[17][24][25] This ensures the integrity of the data and, ultimately, the safety and efficacy of the pharmaceutical products being developed.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
EURL-Pesticides. (2007). Validation Report 1. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine. [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
PubMed. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]
-
PubChem. (n.d.). 1-Pyrrolidineethanamine. [Link]
-
PubMed. (2025). NDMA in macrolides: GC-MS/MS method for its detection and study of its formation. [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
-
Taylor & Francis Online. (n.d.). Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. [Link]
-
MDPI. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]
-
AssayFinder. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
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Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
- Google Patents. (2024).
-
National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
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ResearchGate. (2025). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]
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Cross-validation of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride from different suppliers
An Application Scientist's Guide to the Cross-Validation of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride from Different Suppliers
Introduction: The Critical Role of Starting Material Quality in Research and Development
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility as a scaffold or intermediate necessitates a high degree of purity and stereochemical integrity. The reliability of experimental data and the success of a synthetic campaign are directly dependent on the quality of such starting materials. Sourcing this compound from different suppliers can introduce variability, potentially impacting reaction yields, impurity profiles, and even the biological activity of the final products.
This guide provides a comprehensive framework for the cross-validation of this compound from multiple commercial sources. As Senior Application Scientists, we present not just a series of protocols, but a validated, logical workflow designed to rigorously assess and compare critical quality attributes (CQAs). By following this guide, researchers can confidently select a supplier that meets the stringent requirements of their research and development pipelines, ensuring reproducibility and minimizing costly delays.
Experimental Design: A Multi-Faceted Approach to Quality Assessment
A robust cross-validation study must employ orthogonal analytical techniques to build a comprehensive profile of the material. Our approach is centered on three core pillars: Identity, Purity, and Chiral Integrity.
A Comparative Guide to the Efficacy of Pyrrolidine-Based Organocatalysts: Proline Derivatives vs. 1-(pyrrolidin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug design, found in numerous natural products and FDA-approved drugs.[1][2] Its significance extends into the realm of chemical synthesis, where chiral pyrrolidine-based molecules, most notably L-proline and its derivatives, have revolutionized the field of asymmetric organocatalysis.[3][4] Hailed as the "simplest enzyme," L-proline's ability to catalyze key carbon-carbon bond-forming reactions with high stereoselectivity has established it as a foundational tool for constructing enantiomerically pure compounds.[5][6]
The success of proline has spurred decades of research into developing derivatives that overcome its limitations—such as modest solubility and high catalyst loadings—and enhance its catalytic power.[3][7] This has led to a vast toolkit of highly efficient catalysts. This guide provides an in-depth efficacy comparison between the well-established family of proline derivatives and the less-explored, yet structurally intriguing, 1-(pyrrolidin-2-yl)ethanamine. We will dissect their mechanistic underpinnings, compare their performance using available experimental data, and provide the technical insights necessary for informed catalyst selection in complex synthetic challenges.
The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis
The efficacy of proline and its derivatives stems from their ability to form two key transient intermediates with carbonyl compounds: enamines and iminium ions .[8][9] Understanding these dual catalytic cycles is fundamental to appreciating the nuances of their performance.
-
Enamine Catalysis: The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine acts as a nucleophile, attacking an electrophile (e.g., an aldehyde acceptor in an aldol reaction). The catalyst's chiral environment dictates the facial selectivity of the attack, thereby controlling the stereochemistry of the newly formed bond.[8][9][10] The catalyst is regenerated upon hydrolysis.
-
Iminium Ion Catalysis: In reactions involving α,β-unsaturated carbonyls (e.g., Michael additions), the secondary amine condenses with the substrate to form a chiral iminium ion. This transformation lowers the LUMO of the acceptor, activating it for nucleophilic attack. The bulky framework of the catalyst effectively shields one face of the iminium ion, ensuring a highly stereoselective addition.
The following diagram illustrates the generally accepted enamine catalytic cycle for a proline-catalyzed aldol reaction, a benchmark for evaluating these catalysts.
Sources
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- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of 1-(pyrrolidin-2-yl)ethanamine and Its Precursors
Executive Summary
This guide provides a technical analysis of the spectroscopic evolution of 1-(pyrrolidin-2-yl)ethanamine (also known as 2-(1-aminoethyl)pyrrolidine) from its primary carbonyl precursors. This transformation—converting a ketone side chain on a pyrrolidine ring into a primary amine—is a fundamental step in the synthesis of chiral ligands and nicotine analogs.
We focus on the Oxime Reduction Pathway , as it offers the most distinct spectroscopic checkpoints for validation. The comparison highlights the critical shifts in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data that confirm the successful conversion of the carbonyl group to the amine functionality.
The Analytes
-
Precursor (Ketone): N-Boc-2-acetylpyrrolidine (Used for stability; free base degrades).
-
Intermediate (Oxime): N-Boc-1-(pyrrolidin-2-yl)ethanone oxime.
-
Target Product (Diamine): 1-(pyrrolidin-2-yl)ethanamine (dihydrochloride salt or free base).
Synthetic Pathway & Logic
The synthesis involves the condensation of the ketone with hydroxylamine to form an oxime, followed by catalytic hydrogenation or hydride reduction to yield the amine.
Spectroscopic Deep Dive
Infrared Spectroscopy (FT-IR)
The most immediate "quick-check" for reaction progress is the behavior of the carbonyl stretch.
-
The Precursor (Ketone): Dominated by a strong carbonyl (
) absorption. If N-Boc protected, you will see two carbonyl peaks: the ketone (~1710 cm⁻¹) and the carbamate (~1690 cm⁻¹). -
The Intermediate (Oxime): The ketone carbonyl disappears. A weaker, sharper band appears for the imine (
) stretch around 1640–1660 cm⁻¹. A broad stretch (3200–3400 cm⁻¹) is diagnostic of the oxime hydroxyl. -
The Product (Amine): Complete absence of the ketone band. New primary amine signals appear: two medium bands for
stretching (asymmetric/symmetric) in the 3300–3400 cm⁻¹ region, and an scissoring bend ~1600 cm⁻¹.
Proton NMR ( H-NMR)
NMR provides the definitive structural proof. The methyl group on the side chain acts as a "reporter" signal.
| Feature | Precursor (Ketone) | Target Product (Amine) | Mechanistic Explanation |
| Side-chain Methyl | Singlet (s) , ~2.15 ppm | Doublet (d) , ~1.05–1.20 ppm | Loss of |
| Methine ( | Multiplet, ~4.2–4.4 ppm | Multiplet, ~2.8–3.0 ppm | The electron-withdrawing carbonyl deshields the alpha-proton. Reduction to amine shields it upfield. |
| Amine Protons | N/A | Broad singlet, 1.5–2.5 ppm | Exchangeable protons ( |
Mass Spectrometry (MS)
Fragmentation patterns confirm the backbone integrity.
-
Ketone (Precursor):
-
Amine (Target):
-
Alpha Cleavage: The primary fragmentation occurs alpha to the nitrogen.
-
Base Peak: Often m/z 70 (pyrrolidinium ion) or m/z 44 (
), depending on ionization energy. -
Absence of m/z 43: The disappearance of the acetyl peak is a key purity indicator.
-
Comparative Data Summary
The following table summarizes the diagnostic signals for the N-Boc protected precursor versus the final deprotected amine.
| Metric | N-Boc-2-acetylpyrrolidine (Precursor) | 1-(pyrrolidin-2-yl)ethanamine (Target) |
| MW | 213.28 g/mol | 114.19 g/mol |
| IR Diagnostic | Strong | |
| 1H NMR Methyl | Singlet (2.1 ppm) | Doublet (1.1 ppm) |
| 13C NMR Carbonyl | Signal @ ~208 ppm | Absent (Signal moves to ~50 ppm) |
| MS Base Peak | m/z 43 (Acetyl) | m/z 70 (Pyrrolidine ring) |
Experimental Protocol: Oxime Reduction Route
Objective: Synthesis of 1-(pyrrolidin-2-yl)ethanamine dihydrochloride.
Step 1: Formation of the Oxime
-
Dissolve N-Boc-2-acetylpyrrolidine (10 mmol) in ethanol (30 mL).
-
Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).
-
Reflux for 2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).
-
Checkpoint: Product spot should be more polar than starting material.
-
Evaporate solvent, partition between water/DCM, and dry organic layer (
).
Step 2: Reduction and Deprotection
-
Dissolve the crude oxime in dry THF.
-
Slowly add Lithium Aluminum Hydride (LiAlH4, 4 equiv) at 0°C under Argon. Caution: Exothermic.
-
Reflux for 4 hours. (This step reduces the oxime to amine AND removes the Boc group).
-
Quench via Fieser method (Water, 15% NaOH, Water).
-
Filter precipitate. Acidify filtrate with HCl/Dioxane to precipitate the dihydrochloride salt.
Step 3: Spectroscopic Validation Flow
Use the following logic tree to validate your isolated product.
References
-
PubChem Compound Summary. "2-Acetylpyrrolidine." National Center for Biotechnology Information. Accessed October 2023. [Link]
-
NIST Chemistry WebBook. "1-Acetylpyrrolidine IR Spectrum." National Institute of Standards and Technology. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing reagents; we aim to be your trusted partner in all aspects of laboratory operations.
Understanding the Hazard Profile: A Proactive Approach to Safety
Immediate Safety Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling.[4][5]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[4]
-
The Core of Compliance: Waste Determination and Segregation
The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste must determine if their waste is hazardous.[6][7][8] This is the foundational step in ensuring proper disposal.
Is this compound a Hazardous Waste?
Based on the toxicological profiles of analogous compounds, it is highly probable that this compound will be classified as hazardous waste. The determination should be based on the following characteristics:
-
Toxicity: Amines and their salts can be toxic to aquatic life.[9]
-
Corrosivity: As a hydrochloride salt of an amine, it is likely to be corrosive.[2]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[10]
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and compatible container.
-
Avoid Mixing: Never mix this waste with other waste streams, particularly with strong oxidizing agents, acids, or bases, unless it is part of a specific neutralization protocol.[2]
Operational Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Table 1: Required Materials
| Material | Specification |
| Waste Container | High-density polyethylene (HDPE) or other compatible material |
| Waste Label | Hazardous Waste Label with fields for contents and hazards |
| Personal Protective Equipment | As specified in Section 1 |
| Spill Kit | Appropriate for amine and corrosive spills (e.g., absorbent pads, neutralizers) |
Step 1: Container Preparation and Labeling
-
Select a Compatible Container: Choose a clean, dry, and leak-proof container made of a material compatible with the waste.
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
Step 2: Waste Accumulation
-
Transfer Waste: Carefully transfer the waste into the prepared container, avoiding splashes and spills.
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[7][10]
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[10]
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the container is full or the accumulation time limit is approaching, contact your institution's EH&S department to arrange for a pickup.
-
Licensed Waste Disposal: Your EH&S department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9]
Contingency Planning: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Small Spills (Manageable by Lab Personnel):
-
Evacuate and Alert: Alert personnel in the immediate area and ensure the spill is not near a source of ignition.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 1.
-
Contain and Absorb: Cover the spill with an appropriate absorbent material from your spill kit.
-
Neutralize (if applicable): For small spills, a weak acid (like citric acid) can be used to neutralize the amine. However, this should only be done by trained personnel.
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Large Spills (Requires Emergency Response):
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Activate Emergency Systems: Activate the nearest fire alarm and contact your institution's emergency response team or local fire department.
-
Provide Information: Be prepared to provide the emergency responders with the Safety Data Sheet (if available) or information on the hazards of the spilled chemical.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant waste disposal.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[Link][11][12][13][14]
-
Environmental Protection Agency (EPA). Hazardous Waste Generators.[Link][6][7][8]
-
Columbia University. Hazardous Chemical Waste Management Guidelines.[Link][10]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. compliancy-group.com [compliancy-group.com]
- 13. safetypartnersinc.com [safetypartnersinc.com]
- 14. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
